3-Bromoquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJARSKUXYDSJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346697 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64965-47-5 | |
| Record name | 3-bromoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64965-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Bromoquinolin 4 Ol and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the core 3-bromoquinolin-4-ol structure through methods that introduce the bromine atom at the 3-position of the quinolin-4-ol skeleton.
Approaches to the Core this compound Structure
The synthesis of the fundamental this compound structure can be achieved through various synthetic routes. One common method involves the bromination of quinoline (B57606) derivatives. cymitquimica.com The presence of the bromine atom at the 3-position and a hydroxyl group (in its tautomeric form as a ketone) at the 4-position characterizes this heterocyclic compound. cymitquimica.com
Regioselective Bromination Techniques
Achieving regioselective bromination at the C3-position of the quinolin-4-one scaffold is crucial for the synthesis of this compound. A practical and efficient method for this transformation involves the use of a hypervalent iodine(III) reagent. acs.orgacs.orgnih.gov
A study demonstrated a simple and effective protocol for the C3–H regioselective halogenation of 4-quinolones. acs.orgacs.orgnih.gov This method employs potassium bromide (KBr) in the presence of (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant. acs.orgacs.orgnih.gov The reaction proceeds at room temperature with high regioselectivity and accommodates a variety of functional groups. acs.orgnih.gov
The general procedure involves stirring a mixture of the 4-quinolone substrate and potassium bromide in methanol (B129727). A solution of PIFA in methanol is then added dropwise, and the reaction is stirred for a short period. acs.orgacs.org This method has been shown to produce 2-aryl-3-bromo-quinoline-4-ones in yields ranging from 58% to 96%. acs.orgnih.gov For instance, the bromination of 2-(o-tolyl)quinolin-4(1H)-one using this protocol yielded 3-bromo-2-(o-tolyl)quinolin-4(1H)-one with a 96% yield. nih.gov
Table 1: Regioselective Bromination of 4-Quinolones
| Substrate (R1) | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-phenyl | 2-phenyl-3-bromo-quinoline-4-one | 58-96 | acs.orgnih.gov |
Functionalization and Derivatization Approaches
Once the this compound core is synthesized, it can be further functionalized and derivatized to create a diverse range of molecules with potential applications. Cross-coupling reactions are particularly valuable in this context.
Chan-Lam Cross-Coupling Reactions of this compound (e.g., O-arylation)
The Chan-Lam cross-coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds, specifically aryl ethers from the reaction of an alcohol with an aryl boronic acid. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be performed at room temperature and is open to the air. wikipedia.orgorganic-chemistry.org
In the context of this compound, which exists in tautomeric equilibrium with 3-bromo-4-hydroxyquinoline, the hydroxyl group can undergo O-arylation via Chan-Lam coupling. While specific examples for the O-arylation of this compound are not detailed in the provided search results, the Chan-Lam coupling of the related 6-bromoquinolin-4-ol (B142416) has been extensively studied. mdpi.comresearchgate.netmdpi.comnih.gov In these studies, 6-bromoquinolin-4-ol was reacted with various aryl boronic acids in the presence of a copper(II) acetate (B1210297) catalyst and a base like triethylamine (B128534) to produce O-arylated derivatives in good to excellent yields. mdpi.commdpi.com The optimal conditions were often found to be a mixed solvent system of methanol and water. mdpi.commdpi.com This methodology suggests a viable route for the O-arylation of this compound.
A general mechanism for the Chan-Lam coupling involves the transmetalation of the aryl boronic acid with a Cu(II) species, followed by coordination of the alcohol. Reductive elimination from a Cu(III) intermediate then forms the desired aryl ether and a Cu(I) species, which is subsequently reoxidized to Cu(II) to complete the catalytic cycle. nrochemistry.com
Suzuki-Miyaura Cross-Coupling Reactions of Brominated Quinoline Precursors
The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organoboron compound and an organic halide. mdpi.commassey.ac.nz This reaction is widely used to synthesize 3-substituted-quinolin-4(1H)-ones. mdpi.commdpi.com
One strategy involves the use of a 3-bromo-4-trifloxyquinolin-2(1H)-one precursor. Through regioselective Suzuki-Miyaura reactions, this precursor can be converted into 3-substituted-quinolin-4(1H)-ones in high yields, particularly when a Pd/SPHOS catalytic system is employed. mdpi.com It has been noted that 3-iodoquinolones generally provide better yields than their 3-bromo counterparts in these reactions. mdpi.com
Another approach utilizes 3-bromoquinoline (B21735) as a starting material. researchgate.net Palladium-catalyzed Suzuki-Miyaura coupling of 3-bromoquinoline with various arylboronic acids has been successfully employed to synthesize a range of 3-arylated quinolines. researchgate.net For example, the reaction of 3-bromoquinoline with arylboronic acids in the presence of a palladium catalyst and a base affords the corresponding 3-arylquinolines. researchgate.net
Table 2: Suzuki-Miyaura Coupling of Brominated Quinolines
| Brominated Precursor | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Bromo-4-trifloxyquinolin-2(1H)-one | Boronic acids | Pd/SPHOS | 3-Substituted-quinolin-4(1H)-ones | High | mdpi.com |
| 3-Bromoquinoline | Arylboronic acids | Palladium catalyst | 3-Arylated quinolines | Moderate to good | researchgate.net |
Multi-step Synthetic Sequences from Precursors (e.g., nitration, chlorination, alkylation, reduction, substitution involving 6-bromoquinolin-4-ol as an intermediate)
Complex derivatives of this compound can be constructed through multi-step synthetic sequences starting from readily available precursors. For instance, a synthetic pathway to an important intermediate for PI3K/mTOR inhibitors, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, starts from 6-bromoquinolin-4-ol. atlantis-press.com
This multi-step synthesis involves a series of transformations:
Nitration: Introduction of a nitro group at the 3-position of the quinoline ring.
Chlorination: Conversion of the 4-hydroxyl group to a chlorine atom.
Alkylation: Further modification of the molecule.
Reduction: Reduction of the nitro group.
Substitution: Final substitution step to yield the target compound.
This sequence highlights how a different bromo-substituted quinolin-4-ol isomer can be chemically manipulated through a series of standard organic reactions to introduce functionality at the 3- and 4-positions, ultimately leading to complex and valuable molecules. atlantis-press.com Another example of a multi-step synthesis involves the reaction of 6-bromoquinolin-4-ol with phosphorus oxychloride to form 4-bromo-6-chloroquinoline.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Cu, Ni)
Beyond palladium, other transition metals like copper (Cu) and nickel (Ni) are instrumental in catalyzing coupling reactions to functionalize the this compound scaffold. These metals offer alternative reactivity and are often more cost-effective.
Copper-Catalyzed Reactions:
Copper-catalyzed reactions, particularly the Chan-Lam and Sonogashira couplings, are widely used. The Chan-Lam C-O cross-coupling has been effectively applied to synthesize phenoxy derivatives of bromoquinolinols. In a study on 6-bromoquinolin-4-ol, which serves as a close structural analogue for this compound, various aryl boronic acids were coupled using a copper acetate [Cu(OAc)₂] catalyst. mdpi.comresearchgate.net This O-arylation reaction proceeds at room temperature under aerobic conditions, demonstrating the utility of copper catalysis for creating ether linkages. mdpi.com The general methodology involves reacting the bromoquinolinol with an aryl boronic acid in the presence of a copper salt and a base. nih.gov
A concerted catalytic system combining N-heterocyclic carbene palladium and copper complexes has been developed for the Sonogashira cross-coupling of 3-bromoquinoline with terminal alkynes. researchgate.net This dual-catalyst system demonstrates high efficiency, achieving excellent yields even with low catalyst loadings under relatively mild conditions. researchgate.net The synergy between the palladium and copper catalysts is crucial for the reaction's success. researchgate.net Photoinduced copper-catalyzed Sonogashira reactions have also been developed, where visible light initiates the coupling, offering a greener alternative to thermally driven processes. beilstein-journals.org
Nickel-Catalyzed Reactions:
Nickel catalysts are gaining prominence as a cost-effective and efficient alternative to palladium for cross-coupling reactions. chemrxiv.org Nickel-catalyzed cross-coupling has been demonstrated for various aryl bromides, including nitrogen-containing heterocycles like 6-bromoquinoline (B19933), with alkyl Grignard reagents or in electrochemical setups. chemrxiv.orgnih.gov These methods are effective for forming C(sp²)-C(sp³) bonds. chemrxiv.org While specific examples detailing the nickel-catalyzed coupling of this compound are not abundant, the successful application with bromophenols and other bromoquinolines suggests its high potential. chemrxiv.orgnih.gov For instance, Ni(0)-catalyzed cross-coupling of polymer-bound bromophenols with Grignard reagents proceeds readily. nih.gov Furthermore, recent advancements have enabled nickel-catalyzed thioetherification cross-coupling reactions under acidic conditions, facilitated by visible light, which broadens the scope of nickel catalysis to substrates that are sensitive to basic conditions. uni-regensburg.de
Metal-Free and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign synthetic routes to quinoline and quinolin-4-ol derivatives. These methods aim to reduce waste, avoid toxic metals, and improve atom economy.
One-pot cascade reactions are a hallmark of green synthesis. A [4+2] annulation involving a sequence of Knoevenagel condensation and aza-Wittig reactions has been developed to produce a variety of substituted quinolin-4-ols. rsc.orgrsc.org This approach, which can start from 2-azidobenzaldehydes and β-ketoesters, is highly efficient and generates products in a single step, aligning with pot, atom, and step economic (PASE) principles. rsc.orgmdpi.com
The Conrad-Limpach reaction is a classic metal-free method that uses anilines and β-ketoesters, which upon heating in acid, cyclize to form 2- and 3-substituted quinolin-4-ols. mdpi.com Other metal-free approaches include radical cyclizations mediated by reagents like N-Bromosuccinimide (NBS) to create 3-substituted quinolines. mdpi.com Organocatalysis also presents a green alternative; for example, p-toluenesulfonic acid (p-TSA) has been used to efficiently catalyze the one-pot, three-component synthesis of quinoline-4-carboxylic acids under microwave irradiation, a method noted for its short reaction times and avoidance of hazardous solvents. researchgate.net
Furthermore, a transition-metal-free protocol for synthesizing 3-acylquinolines has been achieved through the formal [4+2] annulation of anthranils and enaminones, showcasing a novel ring-opening and reconstruction strategy. mdpi.com Similarly, a metal-free synthesis of azaarene-equipped CF₃-tertiary alcohols, including derivatives from 4-bromoquinoline, has been developed, highlighting the versatility of metal-free conditions for creating complex molecules. acs.org These methods often use common reagents and solvents, produce water as the main byproduct, and tolerate a range of functional groups, making them attractive for sustainable chemical production. frontiersin.orgnih.gov
Synthesis of Acrylamide (B121943) Derivatives from this compound Carbaldehyde Precursors
The synthesis of acrylamide derivatives from a this compound carbaldehyde precursor would typically involve a two-step process: first, the formation of an acrylic acid intermediate, followed by amidation. While direct examples starting from 3-bromo-4-hydroxyquinoline-3-carbaldehyde are not extensively documented, the synthesis can be projected based on established reactions for analogous structures, such as 6-bromoquinoline derivatives. researchgate.net
Step 1: Synthesis of (E)-3-(3-Bromoquinolin-4-yl)acrylic acid
The precursor, 3-bromo-4-hydroxyquinoline-3-carbaldehyde, can be reacted with malonic acid in a Knoevenagel condensation. This reaction is typically catalyzed by a base like pyridine (B92270), often with a co-catalyst such as piperidine, and heated to drive the reaction forward and promote subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid, (E)-3-(3-bromoquinolin-4-yl)acrylic acid.
Step 2: Amidation to form Acrylamide Derivatives
The resulting acrylic acid is then coupled with a desired primary or secondary amine to form the final acrylamide derivative. This amidation is commonly achieved using a peptide coupling agent. A standard procedure involves dissolving the acrylic acid in a suitable solvent like dimethylformamide (DMF), followed by the addition of a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a base like N,N-diisopropylethylamine (DIPEA), and the corresponding amine. researchgate.net The reaction is typically stirred at room temperature until completion. This method has been successfully used to prepare a variety of N-substituted (E)-3-(6-bromoquinolin-4-yl)acrylamides. researchgate.net The versatility of this amidation step allows for the introduction of diverse functional groups onto the acrylamide nitrogen, enabling the synthesis of a library of derivatives. nih.gov
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvents, catalysts, and ligands is critical for maximizing yields, improving selectivity, and ensuring the efficiency and reproducibility of synthetic methods for this compound and its derivatives.
Solvent Effects in Derivatization
The choice of solvent can profoundly impact the outcome of a derivatization reaction by influencing reactant solubility, catalyst activity, and reaction rates. researchgate.netresearchgate.net The polarity of the solvent is a key factor; for instance, in the silylation of amino acids, polar solvents like acetonitrile (B52724) can lead to different derivative products compared to non-polar solvents like hexane (B92381) or chloroform. nasa.gov
In the context of bromoquinolin-4-ol derivatization, a systematic study of solvent effects was conducted for the copper-catalyzed Chan-Lam C-O coupling of 6-bromoquinolin-4-ol. mdpi.com The investigation compared protic solvents (methanol, ethanol), aprotic solvents (DMF), and mixed solvent systems. The results, summarized in the table below, show that a mixed solvent system of methanol and water gave superior yields compared to single solvents. mdpi.com
| Solvent | Product Yield (%) | Reference |
|---|---|---|
| Methanol (CH₃OH) | Very Good | mdpi.com |
| Dimethylformamide (DMF) | Moderate | mdpi.comresearchgate.net |
| Ethanol (C₂H₅OH) | Low | mdpi.comresearchgate.net |
| Methanol/Water (CH₃OH/H₂O) (8:1) | Excellent | mdpi.comresearchgate.net |
This demonstrates that for this class of compounds, protic solvents, particularly methanol, are effective, and the addition of water can further enhance the reaction efficiency, likely by improving the solubility of certain reagents or intermediates. mdpi.comresearchgate.net The presence of water must be carefully managed in some derivatization reactions, as it can decompose moisture-sensitive reagents like silylating agents. sigmaaldrich.comgcms.cz
Catalyst and Ligand Optimization
The performance of a metal-catalyzed reaction is intrinsically linked to the choice of catalyst and its associated ligands. Optimization of these components is crucial for achieving high catalytic turnover, selectivity, and functional group tolerance. acs.org
For Suzuki-Miyaura cross-coupling reactions involving 3-bromoquinoline, automated systems have been used to rapidly screen a variety of palladium precatalysts and ligands. nih.gov Such studies have identified that for coupling with heteroaryl boronic acid esters, a precatalyst with a trialkylphosphine ligand like PCy₃ (P1-L5) at elevated temperatures (110 °C) can be optimal. nih.gov In contrast, for other substrates, dialkylbiarylphosphine ligands such as XPhos and SPhos provided good results at lower temperatures. nih.gov The use of modern Buchwald precatalysts (G3, G4) is often advantageous as they are air-stable, require lower catalyst loadings, and are activated under mild conditions with weak bases.
In the copper-catalyzed Chan-Lam coupling of 6-bromoquinolin-4-ol, the concentration of the copper(II) acetate [Cu(OAc)₂] catalyst was optimized. mdpi.com It was found that increasing the catalyst from 1 equivalent to 2 equivalents provided the optimal yield for the O-arylation reaction. mdpi.com Replacing anhydrous Cu(OAc)₂ with its monohydrate form [Cu(OAc)₂·H₂O] was also studied, showing that the catalyst's hydration state can influence reaction outcomes. mdpi.com
Ligands play a critical role by modulating the steric and electronic properties of the metal center. acs.org For challenging Suzuki-Miyaura couplings, the choice of ligand is paramount, with dialkylbiarylphosphine ligands showing high activity. acs.org In some cases, adding an excess of the ligand can enhance catalytic activity, but too much can also block the active site and reduce the yield. acs.orgnih.gov The interplay between the metal precursor, ligand structure, and reaction conditions must be carefully balanced to create a highly efficient and robust catalytic system. mdpi.com
| Reaction Type | Substrate | Optimal Catalyst/Ligand System | Key Findings | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 3-Bromoquinoline | P1-L5 (PCy₃-based precatalyst) | Optimal at 110 °C. Dialkylbiarylphosphine ligands (XPhos, SPhos) were also effective. | nih.gov |
| Chan-Lam C-O Coupling | 6-Bromoquinolin-4-ol | 2 eq. Cu(OAc)₂ | Increasing catalyst loading from 1 eq. to 2 eq. improved yield significantly. | mdpi.com |
| Sonogashira | 3-Bromoquinoline | Pd(NHC) complex + IPr-Cu complex | A dual Pd/Cu system provided excellent yields with low (0.01 mol%) catalyst loading. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 3 Bromoquinolin 4 Ol
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits a complex reactivity pattern towards electrophilic and nucleophilic substitution. The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack, directing substitutions to the benzene ring, primarily at the C-5 and C-8 positions. arsdcollege.ac.in Conversely, nucleophilic substitution is favored at the C-2 and C-4 positions of the pyridine ring. arsdcollege.ac.in
In the context of 3-bromoquinolin-4-ol, the presence of the electron-donating hydroxyl group (in its enol form) and the electron-withdrawing bromine atom further influences the regioselectivity of these reactions. While specific studies on electrophilic substitution on the this compound core are not extensively detailed in the provided results, general principles of quinoline chemistry suggest that electrophiles would preferentially attack the 5 and 8 positions.
Bromine Reactivity and Functional Group Interconversions at C-3
The bromine atom at the C-3 position of this compound is a versatile handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of substituted quinoline derivatives.
One of the most prominent reactions is the Suzuki-Miyaura cross-coupling, which involves the reaction of the bromoquinoline with a boronic acid in the presence of a palladium catalyst. mdpi.com This methodology has been employed to synthesize novel 3-substituted-4-quinolones. mdpi.com For instance, N-methyl-quinolone derivatives have been coupled with boronic acids to yield aza-isoflavone derivatives. mdpi.com
The reactivity of the C-3 bromine is also exploited in other palladium-catalyzed transformations, such as the Heck reaction, which involves the coupling of the bromoquinoline with an alkene. While specific examples for this compound are not provided, the general utility of this reaction for functionalizing quinolinones at the 3-position is well-established. mdpi.com
Hydroxyl Group Reactivity and Derivatization at C-4
The hydroxyl group at the C-4 position of this compound exhibits reactivity typical of both alcohols and enols, due to the keto-enol tautomerism. This allows for a range of derivatization reactions, including O-alkylation and esterification. researchgate.net
A significant reaction involving the C-4 hydroxyl group is the Chan-Lam C-O cross-coupling reaction. This copper-catalyzed reaction enables the formation of an ether linkage by reacting the hydroxyl group with a boronic acid. mdpi.com For example, new derivatives of 6-bromoquinolin-4-ol (B142416) have been synthesized by reacting it with various aryl boronic acids in the presence of a copper catalyst. mdpi.com The reaction conditions, including the choice of solvent (protic, aprotic, or mixed) and base, have been shown to significantly influence the reaction yield. mdpi.com
Furthermore, the hydroxyl group can be converted to other functional groups. For instance, treatment with phosphorus oxychloride (POCl₃) can convert the 4-ol to a 4-chloroquinoline (B167314) derivative. researchgate.net This chloro derivative can then serve as a substrate for subsequent nucleophilic substitution reactions.
Mechanistic Pathways of Key Transformations
Elucidation of Reaction Mechanisms
The mechanisms of the reactions involving this compound are often complex and have been the subject of detailed investigations. For palladium-catalyzed cross-coupling reactions, the general mechanism involves an oxidative addition of the bromoquinoline to the palladium(0) catalyst, followed by transmetalation with the coupling partner (e.g., a boronic acid in a Suzuki coupling), and finally, reductive elimination to yield the product and regenerate the catalyst. mdpi.com Mechanistic studies on palladium-catalyzed direct arylation reactions have suggested a concerted metalation-deprotonation (CMD) type mechanism as a possible pathway. mdpi.com
In the case of copper-catalyzed reactions like the Chan-Lam coupling, mechanistic studies have pointed towards the formation of an active catalytic system where both the product and the starting material can act as ligands, coordinating with the copper species. rsc.org Some transformations may proceed through unique autocatalytic pathways. rsc.org
Role of Tautomerism (Quinolinol versus Quinolone Forms) in Reactivity
This compound exists in a tautomeric equilibrium between the this compound (enol) form and the 3-bromoquinolin-4(1H)-one (keto) form. cymitquimica.comresearchgate.net This tautomerism is a critical factor influencing its reactivity. tutorchase.comnumberanalytics.com
The keto form is generally more stable. tutorchase.com However, the enol form, though less stable, is often more chemically reactive in certain transformations. tutorchase.comnumberanalytics.com The interconversion between these two forms can be catalyzed by acids or bases. tutorchase.combyjus.comlibretexts.org
Spectroscopic studies (NMR, IR) and X-ray crystallography have shown that in both solution and the solid state, 2-aryl-3-bromoquinolin-4(1H)-one derivatives predominantly exist as the NH-4-oxo (keto) form. researchgate.net However, in the gas phase, the presence of the quinolinol (enol) isomer has been confirmed by mass spectrometry. researchgate.net
Advanced Spectroscopic and Structural Characterization of 3 Bromoquinolin 4 Ol Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of 3-bromoquinolin-4-ol, confirming its existence as the 4-oxo tautomer in solution. researchgate.net
In the ¹H NMR spectrum of 3-bromo-1H-quinolin-4-one, recorded in a solvent like DMSO-d₆, the signals for the protons on the carbocyclic ring typically appear in the aromatic region. The proton attached to the nitrogen (N1-H) usually presents as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the nature of the amide proton. The proton at position 2 is also distinctly observed in the aromatic region. Protons on the benzo-fused ring (H5, H6, H7, H8) exhibit complex splitting patterns due to spin-spin coupling.
The ¹³C NMR spectrum provides definitive evidence for the quinolin-4(1H)-one structure. The most telling signal is that of the carbonyl carbon (C4), which resonates significantly downfield, typically in the range of 171-178 ppm. researchgate.netmdpi.com This deshielded value is characteristic of a C=O group and differs substantially from the chemical shift expected for a carbon bearing a hydroxyl group (C-OH) in the enol tautomer. nuph.edu.ua The carbon atom bonded to bromine (C3) appears at a chemical shift of approximately 105.3 ppm. researchgate.net Studies on related compounds indicate that the bromine atom at position 3 can induce a slight shielding effect on the C4 carbon. nuph.edu.ua The remaining carbon signals correspond to the other atoms in the quinoline (B57606) ring system.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 149.9 |
| C3 | 105.3 |
| C4 | 171.7 |
| C4a | 122.9 |
| C5 | 124.0 |
| C6 | 125.3 |
| C7 | 132.2 |
| C8 | 118.5 |
| C8a | 139.0 |
While 1D NMR provides primary data, 2D NMR techniques are essential for unambiguous signal assignment and complete structural confirmation.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is invaluable for assigning the signals of the interconnected protons on the aromatic rings (H5 through H8).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate the chemical shifts of protons with their directly attached carbon atoms, allowing for the definitive assignment of each protonated carbon in the structure. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is particularly powerful as it reveals long-range correlations (typically over 2 or 3 bonds) between protons and carbons. ipb.pt For 3-bromo-1H-quinolin-4-one, observing a correlation between the N-H proton and the C4 carbonyl carbon provides unequivocal proof of the 4-oxo tautomeric form.
13C NMR Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies.
For 3-bromo-1H-quinolin-4-one, the IR spectrum in the solid state corroborates the 4-oxo structure identified by NMR. researchgate.net A key feature is a strong absorption band corresponding to the carbonyl (C=O) stretch, observed around 1627-1686 cm⁻¹. researchgate.net The spectrum also displays a band for the N-H stretch, typically seen near 3366 cm⁻¹. researchgate.net The presence of these bands, coupled with the absence of a broad absorption band in the 3200-3600 cm⁻¹ region that would be characteristic of an O-H group, confirms the predominance of the keto tautomer. specac.com Other notable absorptions include those for aromatic C-H and C=C stretching.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3366 | Medium-Strong |
| Aromatic C-H stretch | 3061 | Medium |
| C=O stretch (Amide I) | 1627-1686 | Strong |
| Aromatic C=C stretch | 1500-1572 | Medium-Strong |
| C-H bend | 755 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Research indicates that while the quinolone form is stable in condensed phases, the quinolinol isomer can be observed in the gas phase during MS analysis. researchgate.netpsu.edu High-resolution mass spectrometry (HRMS) can confirm the elemental formula of the compound. For this compound (C₉H₆BrNO), the predicted mass for the protonated molecule [M+H]⁺ is approximately 223.97057 m/z. uni.lu
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal confirmation of the elemental composition of newly synthesized compounds. savemyexams.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places, allowing for the calculation of a precise molecular formula. savemyexams.com
For this compound, HRMS can distinguish its molecular formula, C₉H₆BrNO, from other potential formulas with the same nominal mass. chemscene.com The presence of bromine is distinctly marked by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. savemyexams.com In studies of 2-aryl-3-bromoquinolin-4(1H)-ones, the quinolinol isomer was confirmed to be present in the gas phase through both low and high-resolution mass spectrometry. researchgate.netpsu.edu
Table 1: Molecular Formula Confirmation of this compound by HRMS
| Molecular Formula | Isotope | Theoretical Mass (amu) | Observed Mass (amu) |
|---|---|---|---|
| C₉H₆⁷⁹BrNO | M+ | 222.9684 | 222.9681 |
Note: The observed mass values are hypothetical examples for illustrative purposes.
Fragmentation Pattern Analysis
The fragmentation of the molecular ion in the mass spectrometer provides crucial structural information. libretexts.org The energetically unstable molecular ion of this compound can break apart into smaller, more stable fragments. libretexts.org The analysis of these fragmentation patterns helps to piece together the molecule's structure.
Key fragmentation pathways for quinoline-based structures often involve the loss of stable neutral molecules. For this compound, expected fragmentations include:
Loss of a bromine radical (•Br): This is a common fragmentation for bromo-compounds, leading to a significant peak at m/z 144 (for the ⁷⁹Br isotope).
Loss of carbon monoxide (CO): Ejection of a CO molecule from the quinolone tautomer is a characteristic fragmentation, resulting from the cleavage of the heterocyclic ring.
Loss of hydrogen cyanide (HCN): Cleavage of the pyridine (B92270) ring can lead to the elimination of HCN.
The fragmentation of 2-aryl-3-bromoquinolin-4(1H)-ones has been studied, providing a basis for understanding the behavior of the parent compound under electron ionization. researchgate.net The stability of the resulting fragment ions, such as acylium ions ([RCO]⁺), often dictates the most prominent peaks (base peaks) in the mass spectrum. libretexts.org
X-ray Crystallography
X-ray crystallography is a powerful technique that determines the precise three-dimensional arrangement of atoms within a single crystal, providing definitive information on molecular geometry, conformation, and packing. anton-paar.com
Solid-State Structural Determination
While mass spectrometry data may show the presence of the this compound tautomer in the gas phase, X-ray crystallography studies on analogous systems, such as 2-aryl-3-bromoquinolin-4(1H)-ones, reveal that they exist exclusively as the keto (quinolone) tautomer in the solid state. researchgate.netpsu.edu This is a common feature for 4-hydroxyquinoline (B1666331) derivatives. psu.edu
The crystal structure analysis provides precise data on bond lengths, bond angles, and unit cell dimensions. anton-paar.com For example, the crystallographic data for 2-(4-fluorophenyl)-3-bromoquinolin-4(1H)-one, an analog of this compound, has been determined, offering insight into the solid-state conformation of this class of compounds. psu.edu
Table 2: Representative Crystallographic Data for a this compound Analog (2-(4-fluorophenyl)-3-bromoquinolin-4(1H)-one)
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C₁₅H₉BrFNO | psu.edu |
| Formula Weight | 318.14 | psu.edu |
| Crystal System | Monoclinic | psu.edu |
| Space Group | P2₁/c | psu.edu |
| a (Å) | 10.389(2) | psu.edu |
| b (Å) | 18.009(4) | psu.edu |
| c (Å) | 6.8360(14) | psu.edu |
| β (°) | 106.17(3) | psu.edu |
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal is governed by a network of intermolecular interactions. In the crystal structures of 2-aryl-3-bromoquinolin-4(1H)-one derivatives, hydrogen bonding is a dominant force dictating the molecular assembly. researchgate.net Specifically, intermolecular N-H···O hydrogen bonds between the quinolone nitrogen donor and the carbonyl oxygen acceptor of an adjacent molecule are observed. researchgate.net
Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule when it absorbs light in the UV and visible regions of the electromagnetic spectrum. upi.edu The resulting spectrum, a plot of absorbance versus wavelength, provides information about the chromophores present in the molecule. upi.edu
For this compound and its analogs, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic quinoline system. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure, including the tautomeric form and the nature of any substituents on the quinoline ring. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to simulate UV-Vis spectra and aid in the interpretation of experimental results for related bromoquinolinol systems. researchgate.netdntb.gov.ua
Computational Chemistry and Theoretical Studies of 3 Bromoquinolin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-bromoquinolin-4-ol. These calculations, based on the principles of quantum mechanics, can model the molecule's electron distribution, geometry, and energy states with high accuracy.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.orgdergipark.org.tr It has been successfully applied to a variety of quinoline (B57606) derivatives to elucidate their structural and electronic properties. pec.ac.inuantwerpen.benih.gov DFT calculations, often using hybrid functionals like B3LYP, are employed to determine the optimized geometry, vibrational frequencies, and electronic characteristics of the molecule. nih.govuantwerpen.bemdpi.com For this compound, DFT studies would provide a detailed picture of how the bromo and hydroxyl substituents influence the electronic environment of the quinoline core. Such studies on related bromoquinoline compounds have been performed to understand their molecular structure and properties. nih.govcumhuriyet.edu.trdntb.gov.ua
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. mdpi.com For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. This process is crucial as the molecular geometry dictates many of its chemical and physical properties. Conformational analysis, a part of this process, would explore different spatial arrangements of the hydroxyl group, although the rigid quinoline ring system limits the number of possible conformers. researchgate.net DFT methods are the standard for performing geometry optimization on quinoline derivatives. pec.ac.inuantwerpen.be
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. pec.ac.in It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uantwerpen.be The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. cumhuriyet.edu.tr
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. usm.myrsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. rsc.org For this compound, FMO analysis would reveal how the substituents affect the energy levels and the spatial distribution of these orbitals, which is crucial for predicting its reactivity in chemical reactions.
| Parameter | Energy (eV) |
| EHOMO | -6.50 |
| ELUMO | -2.00 |
| Energy Gap (ΔE) | 4.50 |
This table is for illustrative purposes only and does not represent actual calculated values for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uantwerpen.beajchem-a.com The MEP map displays different potential values on the molecule's surface using a color scale. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around the oxygen and nitrogen atoms) and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. uantwerpen.be For this compound, an MEP map would highlight the reactive sites, providing insights into its intermolecular interactions and chemical behavior.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap. cumhuriyet.edu.tr
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized. cumhuriyet.edu.tr
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. cumhuriyet.edu.tr
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η). rsc.org
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, these values would help in understanding its stability and electrophilic/nucleophilic nature.
An example data table for these descriptors is provided below for a generic quinoline derivative.
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.44 |
| Electronegativity (χ) | 4.25 |
| Electrophilicity Index (ω) | 4.01 |
This table is for illustrative purposes only and does not represent actual calculated values for this compound.
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.orgmdpi.com The NLO response of a molecule is governed by its hyperpolarizability (β). Computational chemistry, particularly DFT, can be used to calculate the first hyperpolarizability of a molecule to predict its NLO potential. acs.org Molecules with large hyperpolarizability values are considered good candidates for NLO materials. rsc.org For this compound, hyperpolarizability calculations would assess its potential for NLO applications. The presence of donor (-OH) and acceptor-like features within the π-conjugated quinoline system could lead to significant NLO properties. Studies on similar quinoline derivatives have shown that they can possess considerable NLO responses. mdpi.com
The calculated first hyperpolarizability (βtot) is often compared to that of a standard NLO material like urea (B33335) for reference.
| Compound | First Hyperpolarizability (βtot) (a.u.) |
| Urea (Reference) | ~372 |
| Hypothetical Quinoline Derivative | ~1500 |
This table is for illustrative purposes only and does not represent actual calculated values for this compound.
Tautomeric Equilibrium Analysis in Different Phases (e.g., Gas Phase, Solution Phase, Solid State)
The tautomerism between the 4-hydroxyquinoline (B1666331) (enol) and quinolin-4(1H)-one (keto) forms is a critical aspect of the chemistry of this compound. psu.edursc.org Computational studies, often corroborated by experimental data, have been instrumental in understanding the delicate balance of this equilibrium in various phases. psu.eduresearchgate.net
Gas Phase: In the gas phase, theoretical calculations, such as those using the B3LYP method, indicate a preference for the 3-bromo-4-hydroxyquinoline (enol) tautomer. psu.eduresearchgate.net This finding is supported by mass spectrometry data, which confirms the presence of the quinolinol isomer in the gaseous state. psu.eduresearchgate.net The intrinsic stability of the enol form in an isolated environment is a key determinant in this phase.
Solution Phase: In solution, the equilibrium tends to shift towards the 3-bromoquinolin-4(1H)-one (keto) form. psu.eduresearchgate.net This is demonstrated by both spectroscopic methods like 1H and 13C NMR and computational models like the Polarizable Continuum Model (PCM) with B3LYP calculations. psu.eduresearchgate.net The polarity of the solvent can influence the position of the equilibrium, with polar solvents generally favoring the more polar keto tautomer. rsc.org
Solid State: Spectroscopic (IR) and X-ray crystallographic data unequivocally show that 2-aryl-3-bromoquinolin-4(1H)-ones, closely related to the subject compound, exist as the NH-4-oxo (keto) form in the solid state. psu.eduresearchgate.net The crystal packing forces and intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing this tautomer in the crystalline lattice. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. iaanalysis.com It is a important tool in drug discovery for predicting the interaction between a ligand and a protein at the atomic level. researchgate.net
Molecular docking simulations are crucial for elucidating the specific interactions between this compound derivatives and their protein targets. These studies can identify key amino acid residues within the binding site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand. iaanalysis.commdpi.com For instance, in studies of 6-bromoquinolin-4-ol (B142416) derivatives, docking analyses have revealed important hydrogen bonding and hydrophobic interactions with residues such as Lys78, Val77, and Val80 in the active site of the E. coli curli fiber biogenesis biofilm receptor protein (PDB ID: 2Y2T). mdpi.com The analysis of these interactions is fundamental to understanding the molecular basis of the compound's biological activity. bliulab.net
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. researchgate.netnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.comdntb.gov.ua These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov Docking studies on 6-bromoquinolin-4-ol derivatives have shown that compounds with lower binding energies exhibit higher biological activity. mdpi.com The simulations also predict the binding mode, which is the specific orientation and conformation of the ligand within the protein's active site. uni-saarland.de
Table 1: Predicted Binding Affinities of 6-Bromo-4-phenoxyquinoline Derivatives with E. coli Curli Fiber Biogenesis Biofilm Receptor Protein (PDB ID: 2Y2T)
| Compound | Docking Score (kcal/mol) |
| 3b | -7.1 |
| 3c | -7.5 |
| 3d | -7.2 |
| 3e | -8.2 |
| 3h | -7.6 |
Source: Adapted from docking analysis data. mdpi.com
In silico screening, also known as virtual screening, utilizes computational methods to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. consensus.app This approach can be used to identify potential protein targets for a given compound, like this compound. consensus.appnih.gov By docking the compound against a panel of known protein structures, it is possible to generate hypotheses about its mechanism of action and potential therapeutic applications. nih.govnih.gov This methodology accelerates the initial stages of drug discovery by narrowing down the number of compounds that need to be screened experimentally. consensus.app
Prediction of Binding Affinities and Modes
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights that are not available from static docking poses. readthedocs.iowustl.edu By simulating the movements of atoms and molecules, MD can be used to assess the stability of the ligand in the binding pocket and to observe conformational changes in both the ligand and the protein upon binding. researchgate.net These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. readthedocs.io For derivatives of 6-bromoquinolin-4-ol, MD simulations have been used to confirm the stability of the ligand-protein interactions identified through docking.
Structure-Activity Relationship (SAR) Studies based on Computational Data
Computational data from molecular docking and other in silico methods are invaluable for establishing structure-activity relationships (SAR). rsc.org SAR studies aim to understand how chemical structure relates to biological activity. researchgate.net By comparing the predicted binding affinities and interaction patterns of a series of related compounds, such as derivatives of this compound, researchers can identify which structural features are crucial for activity. researchgate.net For example, computational studies can reveal that the presence of a particular substituent at a specific position on the quinoline ring enhances binding to the target protein, thus increasing the compound's potency. researchgate.net This information is critical for the rational design and optimization of new, more effective drug candidates. rsc.org
Cheminformatics and ADME/Toxicity Predictions
Cheminformatics tools and computational models are instrumental in predicting the pharmacokinetic and toxicological profile of a molecule before it is synthesized, saving significant time and resources. univ-paris-diderot.fr This process involves calculating physicochemical properties and running simulations to assess how the compound might behave in the body. yale.edu
Drug-Likeness and Physicochemical Properties
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. rsc.org This is often assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. rsc.org Based on the structure of this compound (C₉H₆BrNO), its properties can be predicted using various online tools. uni.lu
Studies on similar quinolinol derivatives often show good "drug-likeness" profiles. mdpi.com For example, analyses of related structures frequently indicate compliance with Lipinski's, Ghose's, Veber's, and Egan's rules, which are critical for predicting oral bioavailability. chemrevlett.comresearchgate.net
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound This table presents predicted values for this compound based on standard computational models. These values are essential for assessing its potential as a drug candidate.
| Property | Predicted Value/Status | Significance |
| Molecular Formula | C₉H₆BrNO | Defines the elemental composition. uni.lu |
| Molecular Weight | 222.96 g/mol | Falls within the typical range for small molecule drugs (<500 g/mol ). rsc.orguni.lu |
| XlogP | 2.5 | Indicates optimal lipophilicity for membrane permeability. uni.lu |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5). rsc.org |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10). rsc.org |
| Lipinski's Rule of Five | No Violations | Suggests good potential for oral bioavailability. rsc.org |
| GI Absorption | High | Predicts efficient absorption from the gastrointestinal tract. nih.gov |
| BBB Permeant | Yes/No (Varies by model) | Indicates potential to cross the blood-brain barrier; requires specific modeling. |
| Bioavailability Score | ~0.55 | Represents a good probability of having favorable pharmacokinetic properties. chemrevlett.com |
ADME Profile Prediction
ADME properties describe the disposition of a chemical compound within an organism. yale.edu In silico ADME prediction is a cornerstone of early-phase drug discovery. nih.gov
Absorption: Computational models for quinolinol derivatives frequently predict high human intestinal absorption (>90%), which is a favorable characteristic for an orally administered drug. imist.ma
Distribution: The volume of distribution (VDss) is a key parameter. For related compounds, this value can vary, indicating differing distribution patterns throughout the body. imist.ma The ability to cross the blood-brain barrier (BBB) is another critical factor, with predictions for quinoline derivatives varying based on their specific substitutions.
Metabolism: A compound's interaction with cytochrome P450 (CYP) enzymes is crucial for determining its metabolic stability and potential for drug-drug interactions. mdpi.com Studies on quinolone analogs show they can be both substrates and inhibitors of key enzymes like CYP3A4, which must be considered during development. imist.ma
Excretion: The total clearance rate helps determine dosing regimens. For similar quinolinols, predicted clearance rates are often low, suggesting the compound may persist in the body long enough to exert a therapeutic effect. imist.ma
Table 2: Predicted ADME Profile for this compound This table summarizes the predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound, derived from analyses of similar quinolinol compounds.
| ADME Parameter | Predicted Outcome | Implication |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely well-absorbed orally. imist.ma |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal membrane passage. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Possible | May have central nervous system effects. |
| Plasma Protein Binding (PPB) | High | Could affect free drug concentration and efficacy. |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely No | Lower risk of specific drug-drug interactions. |
| CYP3A4 Inhibitor | Likely Yes | Potential for interactions with other drugs metabolized by this enzyme. imist.ma |
| Excretion | ||
| Total Clearance | Low | Suggests a longer half-life in the body. imist.ma |
Toxicity Prediction
Early prediction of potential toxicity is vital to avoid late-stage drug development failures. nih.gov Computational models can screen for various toxicity endpoints.
Mutagenicity (Ames Test): This test assesses the mutagenic potential of a compound. In silico analyses of related quinolone structures have sometimes indicated a risk of AMES toxicity, suggesting this is a critical parameter to evaluate experimentally. mdpi.com
Carcinogenicity: Predictions for quinolinol derivatives often show no carcinogenic potential. mdpi.com
Hepatotoxicity (Liver Toxicity): This is a common reason for drug withdrawal. Predictive models for quinolinols generally suggest a low risk of hepatotoxicity.
Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to serious cardiac arrhythmias. For many quinolone derivatives, predictions indicate no cardiotoxic side effects. mdpi.com
Table 3: Predicted Toxicity Risks for this compound This table outlines the computationally predicted toxicity profile for this compound, highlighting potential areas of concern that would require experimental validation.
| Toxicity Endpoint | Predicted Risk | Significance |
| AMES Toxicity (Mutagenicity) | Possible Risk | Suggests the compound could be mutagenic; a key checkpoint. mdpi.com |
| Carcinogenicity | Low | Unlikely to be carcinogenic based on typical quinolinol scaffolds. mdpi.com |
| hERG Inhibition (Cardiotoxicity) | Low | Low predicted risk of causing cardiac issues. mdpi.com |
| Hepatotoxicity (Liver Damage) | Low | Unlikely to cause liver toxicity. |
| Skin Sensitization | Low | Low probability of causing an allergic skin reaction. |
Biological Activities and Mechanisms of Action of 3 Bromoquinolin 4 Ol and Its Analogs
Antimicrobial Activity
Antibacterial Efficacy (e.g., against ESBL E. coli, MRSA)
Derivatives of 6-bromoquinolin-4-ol (B142416) have shown notable antibacterial activity against clinically significant resistant bacteria, including extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The emergence of these multidrug-resistant strains is a major public health concern due to the limited therapeutic options available. nih.gov
In a study involving newly synthesized 6-bromoquinolin-4-ol derivatives, compound 3e (6-(4-methylphenoxy)quinolin-4-ol) exhibited the highest antibacterial activity among the tested compounds. nih.gov The antibacterial potential of these compounds was evaluated using the agar (B569324) well diffusion method at various concentrations. nih.gov
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com These values are crucial for assessing the potency of new antibacterial agents. bmglabtech.comnih.gov
For the 6-bromoquinolin-4-ol derivatives, MIC and MBC values were determined against ESBL-producing E. coli and MRSA using the broth dilution method. nih.gov Compound 3e demonstrated an MIC of 6.25 µg/mL and an MBC of 12.5 µg/mL against ESBL-producing E. coli. nih.gov Against MRSA, the same compound showed an even lower MIC of 3.125 µg/mL and an MBC of 6.5 µg/mL. nih.gov Other synthesized compounds also displayed significant MIC and MBC values. nih.gov
Table 1: MIC and MBC of 6-bromoquinolin-4-ol derivative (3e) against ESBL E. coli and MRSA
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| 3e | ESBL E. coli | 6.25 | 12.5 |
| 3e | MRSA | 3.125 | 6.5 |
Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular polymeric substance, which contributes to increased resistance to antimicrobial agents. chiet.edu.eg The ability of compounds to inhibit biofilm formation is a key aspect of modern antimicrobial research. chiet.edu.eg
While direct studies on the anti-biofilm activity of 3-bromoquinolin-4-ol are not extensively detailed in the provided context, the evaluation of related structures provides insights. For instance, certain imine derivatives have been shown to possess efficient biofilm inhibition activity against both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria. researchgate.net Specifically, compound 4e from a synthesized series of imine derivatives demonstrated notable anti-biofilm capabilities. researchgate.net Terpinen-4-ol, a natural compound, has also shown strong, dose-dependent anti-biofilm activity against S. aureus, inhibiting biofilm formation by over 80% even at sub-inhibitory concentrations. mdpi.com
Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. frontiersin.orgmdpi.com Targeting QS is a promising anti-virulence strategy that aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development. frontiersin.org
Studies on compounds like terpinen-4-ol have demonstrated significant anti-quorum sensing activity. nih.gov It has been shown to downregulate key QS genes in Pseudomonas aeruginosa and reduce the production of various virulence factors. nih.gov Similarly, essential oils rich in compounds like carvacrol (B1668589) have been found to interfere with QS-regulated gene expression, leading to reduced virulence and biofilm formation. mdpi.com Although direct evidence for this compound is not specified, the exploration of anti-QS mechanisms in related heterocyclic and natural compounds highlights a potential area for future investigation of quinoline (B57606) derivatives. jmidonline.orgmdpi.com
Anti-biofilm Activity
Antifungal Efficacy
Quinoline derivatives have also been investigated for their antifungal properties. nih.gov A series of new fluorinated quinoline analogs, using Tebufloquin as a lead compound, were synthesized and tested against various phytopathogenic fungi. mdpi.com Several of these compounds exhibited good antifungal activity at a concentration of 50 μg/mL. mdpi.com For example, compounds 2b , 2e , 2f , 2k , and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, and compound 2g had an 80.8% inhibition rate against Rhizoctonia solani. mdpi.com
Another study evaluated quinoline derivatives against Candida spp. and dermatophytes. nih.gov Compound 5 in this study showed selective and potent anti-dermatophytic action with a geometric mean MIC of 19.14 μg/ml. nih.gov In contrast, compounds 2 and 3 were active against Candida species. nih.gov These findings underscore the potential of the quinoline scaffold in developing new antifungal agents. nih.gov The emergence of azole-resistant Candida species further highlights the need for novel antifungal drugs. seejph.com
Anticancer Activity of this compound and its Analogs
The quinoline scaffold is a significant pharmacophore in the development of anticancer drugs. cymitquimica.comresearchgate.net Derivatives of quinoline have demonstrated considerable anticancer activities through various mechanisms, including the inhibition of cell growth via cell cycle arrest, induction of apoptosis, modulation of angiogenesis, and disruption of cell migration. researchgate.net The presence of a bromine atom on the quinoline ring can enhance cellular uptake due to increased lipophilicity and influence the compound's reactivity with biological targets. cymitquimica.comvulcanchem.com
Inhibition of Cell Proliferation
Analogs of this compound have been shown to possess potent antiproliferative activities against a range of human cancer cell lines.
Novel 3-amidoquinoline derivatives have been synthesized and evaluated as dual inhibitors of PI3K/mTOR. Several of these compounds exhibited strong enzymatic and anti-proliferative activities. rsc.org For instance, compound 15a was identified as a promising lead molecule with significant inhibitory effects. rsc.org Another study on 4-acrylamido-quinoline derivatives found that they exerted remarkable inhibition against PI3Kα and displayed sub-micromolar to low micromolar anti-proliferative activity against prostate cancer (PC3) and colorectal cancer (HCT116) cell lines. frontiersin.org The compound 8i , a representative of this series, also significantly inhibited other class I PI3Ks and mTOR. frontiersin.org
A series of sulfonamide methoxypyridine derivatives with a quinoline core were synthesized and evaluated as PI3K/mTOR dual inhibitors. mdpi.com Compound 22c from this series demonstrated potent inhibitory activity against PI3Kα and mTOR, along with strong antiproliferative effects on MCF-7 and HCT-116 cancer cells. mdpi.com
Furthermore, studies on highly brominated quinolines have revealed significant antiproliferative potency. For example, compounds 6-bromotetrahydroquinoline (2) , 6,8-dibromotetrahydroquinoline (3) , 8-bromo-6-cyanoquinoline (10) , 5-bromo-6,8-dimethoxyquinoline (12) , and 5,7-dibromo-8-hydroxyquinoline (17) showed notable activity against A549, HeLa, HT29, Hep3B, and MCF7 cancer cell lines. researchgate.net Similarly, novel brominated methoxyquinolines (7 and 11 ) and a nitrated bromoquinoline (17 ) exhibited significant inhibitory effects against C6, HeLa, and HT29 cancer cells, with compound 11 being the most active. researchgate.net
The anti-proliferative effects of 2-aryl-3-bromoquinolin-4(1H)-ones and a N-methylated derivative were demonstrated by a reduction in endothelial cell numbers. nih.gov Specifically, 2-aryl-3-bromoquinolin-4(1H)-ones (QNHFBr and QNHClBr) and 3-bromo-2-(4-chlorophenyl)-1-methylquinolin-4(1H)-one (QNMeClBr) showed increased cytotoxicity at higher doses. nih.gov
Below is a table summarizing the antiproliferative activity of selected this compound analogs.
| Compound | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 15a (3-amidoquinoline derivative) | Various cancer cells | Potent anti-proliferative activities (IC50 < 1 µM) | rsc.orgrsc.org |
| 8i (4-acrylamido-quinoline derivative) | PC3 (prostate), HCT116 (colorectal) | Sub-micromolar to low micromolar anti-proliferative activity | frontiersin.org |
| 22c (sulfonamide methoxypyridine derivative) | MCF-7 (breast), HCT-116 (colorectal) | Strong proliferation inhibitory activity (IC50 = 130 nM for MCF-7, 20 nM for HCT-116) | mdpi.com |
| 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (glioma), HeLa (cervical), HT29 (colorectal) | Highest activity among tested compounds (IC50 values of 5.45–9.6 μg/mL) | researchgate.net |
| QNHFBr, QNHClBr, QNMeClBr | Endothelial cells | Reduced cell numbers, increased cytotoxicity at higher doses | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
Derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest in cancer cells, which are key mechanisms for their anticancer effects. researchgate.net
The sulfonamide methoxypyridine derivative 22c was found to effectively induce apoptosis and cause cell cycle arrest in the G0/G1 phase in HCT-116 cells. mdpi.com Flow cytometry analysis confirmed that 22c treatment led to an increase in apoptotic cells. mdpi.com Similarly, a tetracyclic-condensed quinoline compound, 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline (BPTQ) , induces a dose-dependent inhibition of cancer cell proliferation by arresting cells in the S and G2/M phases. nih.gov Further investigation revealed that BPTQ activates the mitochondria-mediated apoptosis pathway, indicated by a decrease in mitochondrial membrane potential and activation of caspases. nih.gov
Novel 3,4-dihydroquinazolinone derivatives have also been shown to impair cell proliferation by causing cell cycle arrest at the G2/M phase and inducing early apoptosis in the HepG-2 cell line. nih.gov Studies on highly brominated quinolines demonstrated that compounds 11 and 17 could induce apoptosis, as confirmed by DNA laddering. researchgate.net
The natural product Terpinen-4-ol has been shown to induce cell death, suggesting its potential as an anti-cancer agent. plos.org Its mechanism of action involves the induction of apoptosis. plos.org Likewise, Cedrol, isolated from Juniperus chinensis, has been found to induce apoptosis and cell cycle arrest at the G1 phase in human lung carcinoma A549 cells. jmb.or.kr
The table below details the effects of this compound analogs on apoptosis and the cell cycle.
| Compound | Cancer Cell Line(s) | Mechanism | Observed Effect | Reference(s) |
| 22c | HCT-116 | Apoptosis Induction, Cell Cycle Arrest | Arrested cells in G0/G1 phase, increased apoptotic cells. | mdpi.com |
| BPTQ | Leukemia cells | Apoptosis Induction, Cell Cycle Arrest | Arrested cells in S and G2/M phases, activated mitochondria-mediated apoptosis. | nih.gov |
| 11 and 17 | C6, HeLa, HT29 | Apoptosis Induction | Confirmed by DNA laddering. | researchgate.net |
| Novel 3,4-dihydroquinazolinone derivatives | HepG-2 | Apoptosis Induction, Cell Cycle Arrest | Arrested cells at G2/M phase, increased early apoptosis. | nih.gov |
| Cedrol | A549 | Apoptosis Induction, Cell Cycle Arrest | Arrested cells at G1 phase, induced apoptosis through intrinsic and extrinsic pathways. | jmb.or.kr |
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Several analogs of this compound have demonstrated anti-angiogenic properties.
A study on 2-aryl-3-bromoquinolin-4(1H)-ones (QNHFBr and QNHClBr ) and a methylated derivative (QNMeClBr ) evaluated their antiangiogenic effects. nih.gov These compounds were found to inhibit neovessel growth in an ex vivo angiogenesis assay. nih.gov Furthermore, treatment with these compounds led to low levels of proangiogenic factors, namely basic fibroblast growth factor (bFGF) and vascular endothelial growth factor/placental growth factor (VEGF/PlGF). nih.gov
Another study on a novel α-substituted hetero-aromatic chalcone (B49325) hybrid, 7m , showed that it could inhibit HUVEC tube formation, migration, and invasion in vitro. frontiersin.org In an in vivo assay using zebrafish embryos, compound 7m effectively destroyed angiogenesis. frontiersin.org Similarly, a marine bromophenol, Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether (BTDE) , was shown to have anti-angiogenesis effects in vitro by inhibiting human umbilical vein endothelial cell migration, invasion, and tube formation. mdpi.com BTDE also blocked intersegmental vessel formation in zebrafish embryos in vivo. mdpi.com
The table below summarizes the anti-angiogenic activities of these compounds.
| Compound | Model System | Observed Effect | Reference(s) |
| QNHFBr, QNHClBr, QNMeClBr | Ex vivo rat aorta ring assay, Endothelial cell cultures | Inhibited neovessel growth, reduced levels of bFGF and VEGF/PlGF. | nih.gov |
| 7m | HUVEC in vitro assays, Zebrafish embryos in vivo | Inhibited tube formation, migration, and invasion; destroyed angiogenesis. | frontiersin.org |
| BTDE | HUVEC in vitro assays, Zebrafish embryos in vivo | Inhibited migration, invasion, and tube formation; blocked intersegmental vessel formation. | mdpi.com |
Related to PI3K/mTOR Inhibition
The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently hyperactivated in various cancers, making it a key target for cancer therapy. rsc.orgcelcuity.com Several analogs of this compound have been designed and synthesized as potent PI3K/mTOR dual inhibitors. rsc.orgfrontiersin.orgrsc.org
A novel series of 4-acrylamido-quinoline derivatives were developed as PI3K/mTOR dual inhibitors. frontiersin.org These compounds showed remarkable inhibitory potency against PI3Kα, with IC50 values in the nanomolar range. frontiersin.org The representative compound 8i also significantly inhibited other class I PI3Ks and mTOR. frontiersin.org
Similarly, a new series of 3-amidoquinoline derivatives were identified as potent PI3K/mTOR dual inhibitors. rsc.orgrsc.org Compound 15a from this series not only inhibited PI3Kα potently but also significantly inhibited other class I PI3Ks and mTOR, as well as the phosphorylation of the downstream effector pAkt(Ser473) at low nanomolar concentrations. rsc.orgrsc.org
Furthermore, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile has been identified as a key intermediate in the synthesis of many PI3K/mTOR inhibitors, including NVP-BEZ235. researchgate.netatlantis-press.com NVP-BEZ235 is a well-studied dual PI3K/mTOR inhibitor that has shown antitumor activity in various cancer models. researchgate.net
The table below highlights some of the quinoline-based PI3K/mTOR inhibitors.
| Compound/Intermediate | Target(s) | Key Findings | Reference(s) |
| 8i (4-acrylamido-quinoline derivative) | PI3K/mTOR | Potent dual inhibitor, significant inhibition of PI3Kα and other class I PI3Ks. | frontiersin.org |
| 15a (3-amidoquinoline derivative) | PI3K/mTOR | Potent dual inhibitor, inhibits PI3Kα, other class I PI3Ks, mTOR, and pAkt phosphorylation. | rsc.orgrsc.org |
| 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | PI3K/mTOR (as intermediate) | Key intermediate for the synthesis of PI3K/mTOR inhibitors like NVP-BEZ235. | researchgate.netatlantis-press.com |
| NVP-BEZ235 | PI3K/mTOR | Orally available clinical candidate with well-tolerated antitumour activity. | researchgate.netnih.gov |
Pro-oxidative Properties and Cell Death Pathways
While many compounds are investigated for their antioxidant properties, some exert their anticancer effects through pro-oxidant mechanisms, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death in cancer cells. mdpi.comscirp.org Cancer cells often have a higher basal level of ROS, making them more susceptible to further oxidative stress. mdpi.com
Piperlongumine analogs, for instance, have been shown to promote cancer cell apoptosis by enhancing ROS generation. mdpi.com These analogs can trigger ROS accumulation, leading to a disruption of redox balance, lipid peroxidation, and ultimately cell death. mdpi.com The anticancer activity of these compounds is attributed to their ability to induce ROS generation. mdpi.com
The concept of using pro-oxidant activity as a therapeutic strategy is based on the premise that elevating ROS levels beyond a certain threshold can be selectively toxic to cancer cells. scirp.org This can induce oxidative damage and trigger programmed cell death pathways. scirp.org The dual nature of some phenolic compounds allows them to act as either antioxidants or pro-oxidants depending on the cellular environment. scirp.org In the context of cancer, their pro-oxidant activity can be beneficial. scirp.org
Gene Expression Profiling in Cancer Cells
Gene expression profiling provides valuable insights into the molecular mechanisms underlying the anticancer activity of a compound. Treatment of cancer cells with quinoline derivatives can lead to significant changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses.
For example, treatment of the HepG-2 cell line with novel 3,4-dihydroquinazolinone derivatives resulted in a significant overexpression of the cell cycle inhibitor p21 and downregulation of two members of the inhibitor of apoptosis proteins (IAPs) family, Survivin and XIAP. nih.gov
In pancreatic cancer cells, a novel quinolin-8-yl-nicotinamide, QN523, was found to induce genes implicated in stress response and autophagy. nih.gov This suggests that the compound's anticancer effects are mediated, at least in part, through the activation of these cellular pathways.
Furthermore, studies on Cedrol in A549 lung cancer cells showed that it strongly inhibited the expression of the minichromosome maintenance (MCM) protein family members. jmb.or.kr MCM proteins are crucial for DNA replication, and their inhibition can lead to cell cycle arrest and apoptosis. jmb.or.kr Cedrol treatment also led to the upregulation of p53 and p21, and modulated the expression of apoptotic proteins like Bcl-2 and Bax. jmb.or.kr
Anti-inflammatory Activity
Quinoline and its derivatives have been recognized as a significant class of heterocyclic compounds with a wide range of pharmaceutical activities, including anti-inflammatory properties. ekb.egresearchgate.netrsc.org Several studies have demonstrated the anti-inflammatory potential of various quinoline analogs. rsc.orgmdpi.comfabad.org.tr
For instance, a series of pyrimido[4,5-b]quinolin-4-ones were synthesized and evaluated for their anti-inflammatory effects. researchgate.net Two compounds from this series demonstrated a significant reduction in paw edema in a carrageenan-induced rat paw edema model. researchgate.net Specifically, they reduced paw edema by approximately 28% and 25% compared to the control group. researchgate.net Another study on quinazolinone derivatives, which share a similar heterocyclic core, also reported anti-inflammatory activity. fabad.org.trfabad.org.trnih.gov All tested compounds in this study exhibited anti-inflammatory effects, with inhibition of edema ranging from 16.3% to 36.3%. nih.gov
Furthermore, research on other quinoline derivatives has highlighted their potential to mitigate inflammation. For example, amodiaquine (B18356) and 7-chloro-4-phenylsulfonyl quinoline have shown good anti-inflammatory potential. rsc.org A nucleoside-linked 2-phenylquinoline (B181262) analog also demonstrated remarkable anti-inflammatory properties, comparable to the standard drug diclofenac (B195802) sodium. rsc.org In a study involving xylene-induced ear edema in mice, certain quinoline derivatives, such as 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one and 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene, exhibited potent anti-inflammatory activity, with inhibition of 63.19% and 68.28%, respectively. epa.gov These compounds were found to be more potent than ibuprofen. epa.gov The mechanism of action for some of these derivatives involves the inhibition of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). epa.gov
While direct studies on the anti-inflammatory activity of this compound are not extensively detailed in the provided results, the consistent anti-inflammatory effects observed across a broad range of its structural analogs suggest that this compound could also possess similar properties. The varied substitutions on the quinoline core appear to modulate the anti-inflammatory response, indicating a structure-activity relationship that could be explored for developing more potent anti-inflammatory agents. rsc.org
Antiviral Activity
The quinoline scaffold is a crucial component in a variety of compounds exhibiting a broad spectrum of biological activities, including significant antiviral properties. researchgate.netnih.gov Derivatives of quinoline have demonstrated potent activity against a wide array of viruses, such as Zika virus, enterovirus, herpes viruses, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and coronaviruses like SARS and MERS. researchgate.netnih.govresearchgate.net This has led to the inclusion of quinoline-based drugs like chloroquine (B1663885) and saquinavir (B1662171) in therapeutic strategies. researchgate.netresearchgate.net
The antiviral mechanism of quinoline derivatives can be multifaceted. The rigid, planar structure of the quinoline ring system allows it to intercalate into viral nucleic acids, thereby disrupting viral DNA or RNA replication processes. doi.org Additionally, the ability to introduce various substituents at different positions on the quinoline ring enables the fine-tuning of its binding affinity, selectivity, and pharmacokinetic properties. doi.org For example, studies on thiopyrano[2,3-b]quinolines have shown that the nature and position of substituents on both the tetrazole ring and the benzene (B151609) part of the quinoline moiety significantly impact their antiviral activity against influenza A virus. mdpi.com
Specific examples of the antiviral activity of quinoline analogs include:
Against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV): In a study, a synthesized quinoline derivative was found to be an effective inhibitor of RSV with a selectivity index (SI) of 11.6 and an EC50 of 8.6 µg/mL. doi.org Another derivative showed efficacy against YFV with an SI of 28.5 and an EC50 of 3.5 µg/mL. doi.org
Against Herpes Simplex Virus (HSV): The 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine, which contains a structure analogous in some respects to a modified nucleoside, was a potent and selective inhibitor of HSV-1 and varicella-zoster virus (VZV). nih.gov Its selectivity is believed to stem from preferential phosphorylation by the viral thymidine (B127349) kinase. nih.gov
Against HIV: Quinoline-based structures have been designed as HIV-1 inhibitors. rsc.org Specifically, 3′,4′,5′-trihydroxyphenyl styrylquinolines have been identified as highly active inhibitors of the strand transfer process. rsc.org Furthermore, quinazolinone derivatives, which are structurally related to quinolines, have been identified as allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov
Against Tobacco Mosaic Virus (TMV): Essential oils containing compounds with structural similarities to quinoline derivatives, such as terpinen-4-ol, have demonstrated antiviral activity against TMV. ijpjournal.comkoreascience.kr
The antiviral potential of 8-hydroxyquinoline (B1678124) derivatives has also been noted, with activity influenced by factors like lipophilicity and the electron-withdrawing properties of substituents. mdpi.com This broad and potent antiviral activity across numerous quinoline derivatives underscores the potential of this compound and its analogs as scaffolds for the development of new antiviral agents. researchgate.net
Enzyme Inhibition Studies (e.g., Kinases, α-amylase)
Quinoline derivatives have been extensively studied for their ability to inhibit various enzymes, playing a crucial role in different biological pathways. This inhibitory action is a key mechanism behind their diverse pharmacological effects.
Specificity and Selectivity Profiling
The specificity and selectivity of quinoline derivatives against different enzymes are critical for their development as therapeutic agents. Research has shown that modifications to the quinoline scaffold can lead to highly selective inhibitors.
For instance, in the realm of kinase inhibition , a novel series of 4-acrylamido-quinoline derivatives were designed as potent PI3K/mTOR dual inhibitors. frontiersin.org One representative compound from this series, 8i , not only inhibited PI3Kα with high potency but also significantly inhibited other class I PI3Ks and mTOR. frontiersin.org This demonstrates a degree of selectivity within the PI3K family. Similarly, isoquinoline-tethered quinazoline (B50416) derivatives have been developed that show enhanced inhibition of HER2 kinase over EGFR, with some compounds demonstrating a 7- to 12-fold improvement in selectivity compared to the drug lapatinib. rsc.org Another study on 4-anilinoquinoline derivatives identified a compound with potent inhibitory activity against AURKA/B kinases, with IC50 values of 0.93 and 0.09 µM, respectively, indicating a degree of selectivity for AURKB. ekb.eg Furthermore, 4-phenoxy-quinoline derivatives have been investigated as inhibitors of Aurora kinase B (AURKB) relocation, with halogen substitutions on the scaffold impacting their potency. acs.org
In the context of α-amylase and α-glucosidase inhibition , quinoline-1,3,4-oxadiazole conjugates have been synthesized and evaluated. nih.govnih.gov Generally, these derivatives were found to be more potent inhibitors of α-amylase than α-glucosidase. researchgate.net Specifically, a 2,4-fluoro substituted analog emerged as a strong α-amylase inhibitor with an IC50 value of 116.19 μM, which is approximately 5-fold more potent than the standard drug acarbose. researchgate.net This highlights the selectivity of these compounds for α-amylase.
The ability to modify the quinoline structure to achieve specific inhibitory profiles is a testament to its versatility as a pharmacophore. ekb.egrsc.org
Non-competitive Inhibition Mechanisms
Non-competitive inhibition is a mode of enzyme inhibition where the inhibitor binds to an allosteric site, which is a site other than the enzyme's active site. unacademy.comnih.govnumberanalytics.com This binding event causes a conformational change in the enzyme, reducing its efficiency in converting substrate to product. numberanalytics.com A key characteristic of non-competitive inhibition is that the inhibitor reduces the maximum reaction rate (Vmax) without affecting the substrate's binding affinity to the enzyme (Km). unacademy.comnih.govwikipedia.org
Several studies on quinoline derivatives have identified non-competitive inhibition as their mechanism of action against certain enzymes.
For example, kinetic studies on quinoline-1,3,4-oxadiazole hybrids as inhibitors of α-glucosidase established their mode of inhibition as non-competitive. nih.govnih.gov This indicates that these compounds act as allosteric inhibitors, binding to a site on the α-glucosidase enzyme that is distinct from the active site. nih.govnih.gov Similarly, a quinoline-based α-glucosidase inhibitor, compound 8h , was also found to act via a non-competitive mechanism. nih.gov
In the case of α-amylase inhibition , enzyme kinetic studies have also pointed to a non-competitive mechanism for certain quinoline derivatives. researchgate.net One particular compound was identified as a non-competitive inhibitor of α-amylase, further supporting the allosteric binding of these types of molecules. researchgate.net
This mechanism is significant because, unlike competitive inhibitors, the inhibitory effect of non-competitive inhibitors cannot be overcome by increasing the substrate concentration. unacademy.com This makes them potentially more effective in certain therapeutic applications. The recurring observation of non-competitive inhibition among quinoline derivatives suggests that the quinoline scaffold is well-suited for interacting with allosteric sites on various enzymes.
Receptor Binding Affinity Studies
The biological activity of many compounds is initiated by their binding to specific receptors. While the provided search results primarily focus on the enzyme inhibitory and other biological activities of quinoline derivatives, there is some information that alludes to their interactions with receptors.
For instance, in the context of antibacterial activity, molecular docking studies of certain 6-bromoquinolin-4-ol derivatives demonstrated their binding to the active site of the β-lactamase receptor in E. coli. researchgate.net This indicates a direct interaction with a bacterial receptor, which is a key mechanism for their antibacterial effect.
Furthermore, the broad range of biological activities reported for quinoline derivatives, such as anticancer and anti-inflammatory effects, often involves interactions with various receptors and enzymes that modulate cellular signaling pathways. ekb.eg For example, the anticancer activity of quinoline derivatives can be mediated through targeting a variety of receptors. ekb.eg
While specific receptor binding affinity data (such as Kd or Ki values for specific receptors) for this compound is not explicitly detailed in the provided results, the documented interactions of its analogs with biological targets like the β-lactamase receptor suggest that this class of compounds has the potential for significant receptor binding. Further research, including radioligand binding assays and other affinity studies, would be necessary to fully characterize the receptor binding profile of this compound and its analogs.
In Vivo Biological Evaluation and Pharmacological Models
The in vivo evaluation of this compound and its analogs in various pharmacological models is crucial to validate the in vitro findings and to assess their potential as therapeutic agents. Several studies have reported the in vivo activity of quinoline derivatives in different models.
In the area of anti-inflammatory activity , quinazolinone derivatives, which are structurally related to quinolines, have been tested in vivo using the carrageenan-induced paw inflammatory model in rats. fabad.org.trfabad.org.tr These studies demonstrated the anti-inflammatory efficacy of the synthesized compounds. fabad.org.trfabad.org.tr Similarly, other quinoline derivatives have been evaluated in the xylene-induced ear-edema test in mice, showing significant anti-inflammatory effects. epa.gov
For anticonvulsant activity , novel 3,4-dihydroisoquinoline (B110456) derivatives, which share a core structure with quinolines, were evaluated in maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. mdpi.com One compound, 9-(hexyloxy)-5,6-dihydro- ekb.egresearchgate.netresearchgate.nettriazolo[3,4-a]isoquinolin-3(2H)-one, showed significant anticonvulsant activity in the MES test with an ED50 value of 63.31 mg/kg. mdpi.com
In the context of anticancer activity , a novel structural series of quinoline derivatives designed as PI3K/mTOR dual inhibitors underwent in vivo pharmacokinetic (PK) studies. frontiersin.org A representative compound, 8i , demonstrated acceptable oral exposure, peak plasma concentration, and elimination half-life, suggesting its potential for further in vivo investigation. frontiersin.org
For antimalarial activity , a series of quinoline-4-carboxamides were evaluated in vivo in a P. berghei mouse model. acs.org Several compounds from this series showed excellent oral efficacy, highlighting their potential as antimalarial drug candidates. acs.org
Furthermore, in the field of antiviral research , the curative effects of individual compounds from active essential oils, some of which have structural similarities to quinoline derivatives, were examined in vivo against Tobacco Mosaic Virus (TMV) infection. koreascience.kr
While direct in vivo data for this compound is not extensively covered in the provided results, the successful in vivo evaluation of its numerous analogs in a wide array of pharmacological models underscores the therapeutic potential of this class of compounds. These studies provide a strong basis for future in vivo investigations of this compound itself.
Interactive Data Table of Biological Activities
| Compound Class | Biological Activity | Pharmacological Model | Key Findings | Reference |
| Pyrimido[4,5-b]quinolin-4-ones | Anti-inflammatory | Carrageenan-induced rat paw edema | Reduced paw edema by ~28% and 25% | researchgate.net |
| Quinazolinone derivatives | Anti-inflammatory | Carrageenan-induced rat paw edema | Inhibition of edema from 16.3% to 36.3% | nih.gov |
| Quinoline derivatives | Anti-inflammatory | Xylene-induced ear edema in mice | Inhibition of 63.19% and 68.28% | epa.gov |
| Quinoline derivative | Antiviral (RSV) | In vitro | SI = 11.6, EC50 = 8.6 µg/mL | doi.org |
| Quinoline derivative | Antiviral (YFV) | In vitro | SI = 28.5, EC50 = 3.5 µg/mL | doi.org |
| 3,4-Dihydroisoquinoline derivative | Anticonvulsant | Maximal electroshock (MES) test in mice | ED50 = 63.31 mg/kg | mdpi.com |
| Quinoline-4-carboxamides | Antimalarial | P. berghei mouse model | Excellent oral efficacy | acs.org |
Applications in Medicinal Chemistry and Drug Discovery
3-Bromoquinolin-4-ol as a Privileged Scaffold for Drug Design
The utility of the quinoline (B57606) scaffold is evident in numerous approved drugs and clinical candidates targeting a wide array of diseases, including cancer and infectious diseases. nih.govresearchgate.net The 3-bromo-4-ol substitution pattern offers two reactive sites for chemical modification, allowing chemists to systematically alter the molecule's properties and explore its potential interactions with various biological targets. This makes it an excellent starting point for developing new chemical entities. nih.govresearchgate.net
Scaffold hopping is a key strategy in modern medicinal chemistry used to discover structurally novel compounds by modifying the central core of a known active molecule. uniroma1.itnih.gov The goal is to identify new chemotypes that retain the biological activity of the original template but possess improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics. uniroma1.it
In the context of quinoline-based drug discovery, scaffold hopping has been employed to move from more complex systems to simpler, more synthetically accessible ones. For instance, research into Toll-like receptor 7 and 8 (TLR7/8) agonists has involved exploring a wide range of heterocyclic scaffolds. nih.gov Starting from known active chemotypes like imidazo[4,5-c]quinolines, chemists have systematically "hopped" to other cores, including oxazolo[4,5-c]quinolines and pyrazolo[3,4-c]quinolines, to fine-tune the electronic properties and biological activity profile of the resulting molecules. nih.gov This approach led to the discovery that a simplified quinoline core could mimic the activity of more complex fused systems, demonstrating the power of scaffold hopping in navigating chemical space. nih.govnih.gov
The rational design of new chemotypes often begins with a known ligand or the structure of a biological target. Structure-based ligand design, for example, uses the three-dimensional information of a receptor's binding site to guide the creation of new molecules. nih.gov
A notable example is the development of novel, potent, and specific agonists for human TLR8. nih.gov Initial work started with a furoquinoline compound co-crystallized with the TLR8 ectodomain. Analysis of the complex revealed that a key hydrogen bond involving the furan (B31954) ring's oxygen atom was not essential for binding. This insight prompted a "disconnection" strategy, leading to the design of simpler 3- and 4-substituted aminoquinolines. This process ultimately resulted in the identification of 3-pentylquinoline-2-amine, a novel and structurally simple chemotype that proved to be a highly potent and specific human TLR8 agonist. nih.gov This successful effort highlights how understanding the structural basis of interaction can guide the simplification of a complex lead into a novel and effective chemotype.
Scaffold Hopping Strategies from Related Motifs
Lead Compound Identification and Optimization
Once a promising scaffold or chemotype is identified, the next phase involves identifying a "lead compound" and optimizing its structure to maximize therapeutic potential. A lead compound is a molecule that shows the desired biological activity but may require modifications to improve its drug-like properties.
In the development of TLR8 agonists, 3-pentylquinoline-2-amine was identified as a promising lead compound. nih.gov Optimization was pursued by synthesizing a homologous series of compounds with varying alkyl chain lengths at the C3 position. This systematic modification allowed researchers to probe the dimensions of a hydrophobic pocket in the TLR8 binding site and identify the optimal substituent for maximal agonistic potency. nih.gov
Similarly, in a search for new antitubercular agents, a high-throughput screen identified a 2,4-diaminoquinazoline as an initial hit that inhibited mycobacterial ATP synthesis. rsc.org However, this compound also inhibited mammalian mitochondrial ATP synthesis, indicating a lack of selectivity. Through a process of lead optimization, the quinazoline (B50416) core was "morphed" into a 2,4-diaminoquinoline scaffold. This structural change led to a significant improvement in both potency against the mycobacterial target and selectivity over the mammalian counterpart. rsc.org
Structure-Activity Relationship (SAR) Studies for Bioactive Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They involve synthesizing a series of related compounds (analogs) and evaluating how specific structural changes affect their biological activity. nih.gov
By systematically altering parts of a molecule, researchers can build a detailed understanding of which structural features are critical for its function. For the quinoline-based TLR8 agonists, a clear SAR was established regarding the substituent at the C3 position. nih.gov A study of a homologous series of C3-alkoxy quinolines demonstrated a direct correlation between the length of the alkyl chain and agonistic activity, with the butoxy and pentyl groups showing optimal potency. This suggests that the substituent fits into a specific hydrophobic pocket of the receptor, and its dimensions are critical for effective binding. nih.gov
In another example, a series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed as potential anti-influenza virus agents. mdpi.com SAR studies revealed that the substitution on the quinoline ring significantly impacted activity. The derivative G07, which was unsubstituted at positions 6 and 7, showed exceptionally high potency in a plaque inhibition assay. mdpi.com This indicates that for this particular biological target, adding substituents at these positions may be detrimental to the compound's inhibitory activity.
Table 1: SAR of C3-Substituted Quinoline Analogs as TLR8 Agonists Data sourced from research on structure-based ligand design of novel human Toll-like receptor 8 agonists. nih.gov
| Compound | C3-Substituent | Biological Potency (EC₅₀ in µM) |
| Analog 1 | Butoxy | 2.2 |
| Analog 2 | Pentyl | Potent Agonist |
| Analog 3 | Sulfone Derivative | Inactive |
Table 2: Biological Potency of 4-[(Quinolin-4-yl)amino]benzamide Analogs Against Influenza A/WSN/33 (H1N1) Data from a study on novel anti-influenza virus agents. mdpi.com
| Compound | Quinoline Ring Substitution | Cytopathic Effect Assay (EC₅₀ in µM) | Plaque Inhibition Assay (IC₅₀ in µM) |
| G07 | Unsubstituted | 11.38 ± 1.89 | 0.23 ± 0.15 |
| F06 (Intermediate) | 6-Chloro | - | - |
| F07 (Intermediate) | 6-Bromo | - | - |
| F05 (Intermediate) | 7-Nitro | - | - |
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Elucidating these features is a primary goal of SAR studies.
For the TLR8 agonists derived from quinoline scaffolds, key pharmacophoric features were identified through a combination of structural biology and chemical synthesis. nih.gov The initial furoquinoline lead suggested a hydrogen bond was critical, but subsequent analysis and the success of the simplified 3-pentylquinoline-2-amine showed this H-bond was dispensable. nih.gov The crucial features were determined to be the quinoline nitrogen for a key interaction and a hydrophobic substituent at the C2 or C3 position that occupies a specific hydrophobic groove within the receptor's binding site. nih.gov
In the case of the anti-influenza 4-[(quinolin-4-yl)amino]benzamide derivatives, computational studies using a pharmacophore model (Hypo1) predicted that the lead compound G07 could effectively interact with the PA-PB1 subunit of the viral RNA polymerase. mdpi.com This suggests the pharmacophore consists of the quinoline ring system and the benzamide (B126) moiety arranged in a specific spatial orientation to disrupt the protein-protein interaction essential for viral replication. mdpi.com
Correlating Structural Modifications with Biological Potency
Development of Hybrid Molecules and Conjugates
In modern drug discovery, a common strategy involves the creation of hybrid molecules, which are single chemical entities composed of two or more distinct pharmacophores (the active parts of a molecule responsible for its biological activity). This approach aims to combine the therapeutic advantages of different molecular scaffolds, potentially leading to compounds with improved potency, better selectivity, or a novel mechanism of action. rsc.org The this compound core is an attractive platform for developing such hybrids.
Researchers have synthesized various hybrid scaffolds that incorporate the quinoline ring with other heterocyclic systems known for their biological activities. rsc.org Examples of such heterocyclic partners include:
Thiazolidinone
Oxadiazole
Triazole
The synthesis of these complex molecules often employs advanced chemical methods like transition metal-catalyzed reactions and multi-component one-pot syntheses to efficiently construct the desired hybrid structures. rsc.org For instance, quinoline-based 1,3,4-oxadiazole-triazole hybrids have been prepared, leveraging the known biological impact of these nitrogen-containing heterocyclic motifs. mdpi.com
Another sophisticated application is the development of drug conjugates. These molecules link a biologically active agent (like a quinoline derivative) to another molecule, such as an antibody or a targeting peptide, via a chemical linker. patsnap.comlubio.ch This strategy, well-established in the field of antibody-drug conjugates (ADCs), aims to deliver a potent payload directly to diseased cells, thereby increasing efficacy and reducing systemic exposure. patsnap.com While still an emerging area for this specific compound, the functional groups on this compound make it a candidate for incorporation into small molecule-drug conjugates (SMDCs) or other advanced delivery systems. lubio.ch
Table 1: Examples of Heterocyclic Moieties Hybridized with Quinoline Scaffolds
| Heterocyclic Moiety | Rationale for Hybridization | Potential Therapeutic Area |
| Thiazolidinone | Known to possess significant antimicrobial and anticonvulsant properties. biomedpharmajournal.org | Antimicrobial, Anticonvulsant |
| 1,3,4-Oxadiazole | A versatile scaffold present in molecules with a wide range of biological activities. mdpi.commdpi.com | Antimicrobial, Antifungal |
| Triazole | Used to anchor quinoline derivatives, with substitutions like chloro-groups enhancing activity. rsc.org | Antileishmanial, Antimicrobial |
| Hydantoin | Combined with quinoline to create hybrids with antibacterial activity against strains like S. aureus. mdpi.com | Antibacterial |
Role in Combating Antimicrobial Resistance (e.g., ESBL, MRSA)
The rise of multidrug-resistant (MDR) bacteria is a severe global health crisis. jcmid.id Among the most concerning pathogens are Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae (like E. coli) and Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov ESBL enzymes grant bacteria the ability to hydrolyze and inactivate a broad range of β-lactam antibiotics, including penicillins and third-generation cephalosporins, which are cornerstones of antibacterial therapy. jcmid.idjcpsp.pk MRSA is resistant to all β-lactam antibiotics and often shows resistance to other drug classes as well. washu.edu This has created an urgent need for novel antibacterial agents with different mechanisms of action.
Derivatives of bromoquinolin-4-ol have emerged as promising candidates in this fight. researchgate.netnih.gov In one significant study, a series of functionalized phenoxy quinolines were synthesized from 6-bromoquinolin-4-ol (B142416) using a Chan-Lam C-O cross-coupling reaction with various aryl boronic acids. mdpi.commdpi.com These novel derivatives were then tested for their antibacterial activity against clinically isolated strains of ESBL-producing E. coli and MRSA. nih.govmdpi.com
The in vitro antibacterial screening revealed that several of the synthesized compounds exhibited significant activity. mdpi.com One derivative, in particular, compound 3e (6-bromo-4-(4-ethylphenoxy)quinoline), showed the highest efficacy against both resistant strains. nih.govmdpi.com The antibacterial potential of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. mdpi.com The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 2: Antibacterial Activity of Selected 6-Bromoquinolin-4-ol Derivatives against Resistant Pathogens
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
| 3a (6-bromoquinolin-4-ol) | ESBL E. coli | 25 | 50 |
| MRSA | 12.5 | 25 | |
| 3e (6-bromo-4-(4-ethylphenoxy)quinoline) | ESBL E. coli | 6.25 | 12.5 |
| MRSA | 3.125 | 6.25 | |
| 3h (6-bromo-4-(4-(trifluoromethoxy)phenoxy)quinoline) | ESBL E. coli | 12.5 | 25 |
| MRSA | 6.25 | 12.5 | |
| Data sourced from studies on 6-bromoquinolin-4-ol derivatives, which serve as a proxy for the potential of the bromo-hydroxy-quinoline scaffold. mdpi.comnih.govmdpi.com |
These findings demonstrate that the bromoquinolin-4-ol scaffold is a viable starting point for the development of new agents to combat high-priority resistant pathogens. researchgate.netnih.gov The functionalization at the 4-position through ether linkages allows for the tuning of antibacterial activity, providing a clear path for further optimization in the quest for new antibiotics. mdpi.com
Advanced Analytical and Purification Methodologies for 3 Bromoquinolin 4 Ol Research
Chromatographic Purification Techniques
Chromatography is a powerful laboratory technique for the separation of mixtures. advancechemjournal.com The principle relies on a mobile phase carrying the mixture through a stationary phase, leading to the separation of components based on their differential interactions with both phases. advancechemjournal.comwikipedia.org For a compound like 3-Bromoquinolin-4-ol, various chromatographic methods are utilized, from large-scale purification of reaction mixtures to high-resolution analysis of purity.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components in a mixture. wikipedia.orgopenaccessjournals.com It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Due to its high resolution, accuracy, and efficiency, HPLC is an invaluable tool for assessing the purity of this compound and for isolating it in small quantities for analytical purposes. openaccessjournals.comalliedacademies.org
Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC, particularly for organic molecules like quinoline (B57606) derivatives. advancechemjournal.com It utilizes a non-polar stationary phase (commonly C18- or C8-bonded silica) and a polar mobile phase, typically a mixture of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). advancechemjournal.comchromatographyonline.com In the context of this compound, which is a relatively polar molecule, RP-HPLC provides excellent separation from non-polar impurities. The retention mechanism is based on hydrophobic interactions; more non-polar compounds are retained longer on the column. elementlabsolutions.com Method parameters such as mobile phase composition, pH, and temperature can be adjusted to optimize the separation and resolution of this compound from closely related byproducts. chromatographyonline.com
Table 1: Typical RP-HPLC Parameters for Analysis of Quinoline Derivatives
| Parameter | Typical Setting | Purpose in this compound Analysis |
| Column | C18 (e.g., ODS), 250 mm x 4.6 mm, 5 µm | Provides a non-polar stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | The organic modifier is varied to elute compounds of different polarities. A gradient allows for the separation of a wider range of impurities. ejcmpr.com |
| Buffer | Ammonium (B1175870) dihydrogen phosphate (B84403) or Formate buffer (pH 2.8-7) | Controls the ionization state of this compound and other ionizable impurities, affecting retention and peak shape. ejcmpr.comnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min | Determines the speed of the analysis and can influence resolution. ejcmpr.com |
| Detection | UV at specific wavelengths (e.g., 254 nm, 280 nm) | Quinoline rings are chromophoric, allowing for sensitive detection. researchgate.net |
| Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can alter separation selectivity. chromatographyonline.com |
Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. shimadzu.cz This technique is particularly useful for ionizable compounds like this compound. The stationary phase consists of an inert matrix with covalently attached charged functional groups.
Anion Exchange Chromatography utilizes a positively charged stationary phase (e.g., with quaternary ammonium groups) to retain negatively charged molecules (anions). shimadzu.czbio-rad.com
Cation Exchange Chromatography uses a negatively charged stationary phase (e.g., with sulfonic acid groups) to retain positively charged molecules (cations). lcms.cz
The quinoline nitrogen in this compound can be protonated (positively charged) at acidic pH, making it suitable for cation exchange. Conversely, the 4-ol group can be deprotonated (negatively charged) at basic pH, allowing for anion exchange. Separation is achieved by eluting with a mobile phase of increasing ionic strength or by changing the pH to alter the charge of the bound molecules. bio-rad.comresearchgate.net This method is highly effective for separating this compound from impurities with different charge characteristics or isoelectric points (pI). researchgate.net
Table 2: Principles of Ion-Exchange Chromatography for this compound
| Chromatography Type | Stationary Phase Charge | Mobile Phase Principle | Target Form of this compound |
| Cation Exchange | Negative (e.g., Sulfonic acid) lcms.cz | Low pH buffer for binding; elution via increasing salt concentration or increasing pH. researchgate.net | Protonated (cationic) form at pH < pKa of quinoline N. |
| Anion Exchange | Positive (e.g., Quaternary amine) bio-rad.com | High pH buffer for binding; elution via increasing salt concentration or decreasing pH. bio-rad.com | Deprotonated (anionic) form at pH > pKa of 4-hydroxyl group. |
Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their hydrophobicity. resindion.com While it shares this principle with RP-HPLC, HIC operates under much milder, non-denaturing conditions, making it ideal for biomolecules, though its principles can be applied to smaller organic molecules. biotoolomics.com The technique uses a stationary phase with weakly hydrophobic ligands (e.g., phenyl or butyl groups). biotoolomics.com Binding is promoted by high salt concentrations in the mobile phase, which reduces the solvation of the molecule and exposes its hydrophobic regions. resindion.com Elution is achieved by decreasing the salt concentration in a gradient, leading to desorption from the stationary phase. resindion.com HIC can be a valuable alternative for purifying this compound, especially when needing to separate it from other hydrophobic species under conditions that preserve the integrity of sensitive functional groups.
Table 3: Comparison of HIC and RP-HPLC
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Stationary Phase | Weakly hydrophobic (e.g., Phenyl, Butyl, Octyl) biotoolomics.com | Strongly hydrophobic (e.g., C8, C18) |
| Mobile Phase | Aqueous buffer with high initial salt concentration (e.g., ammonium sulfate) | Water/organic solvent mixture (e.g., acetonitrile, methanol) |
| Binding Mechanism | Promoted by high salt concentration | Driven by the polarity difference between sample and mobile phase |
| Elution Mechanism | Decreasing salt concentration gradient resindion.com | Increasing organic solvent concentration gradient |
| Operating Conditions | Mild, non-denaturing | Can be denaturing due to organic solvents |
Flash column chromatography is a rapid and efficient preparative technique used for the large-scale purification of chemical compounds from synthesis reaction mixtures. wisc.edu It is a variation of traditional column chromatography that uses moderate pressure (typically from compressed air or nitrogen) to force the mobile phase through the column, significantly speeding up the separation process. wisc.eduucsb.edu For the synthesis of this compound, flash chromatography is the primary method for isolating the crude product from starting materials, reagents, and byproducts.
The process involves packing a glass column with a stationary phase, most commonly silica (B1680970) gel (230-400 mesh). wisc.edu A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297), is chosen based on preliminary analysis by Thin Layer Chromatography (TLC). rochester.edu The crude mixture is loaded onto the top of the column and eluted with the solvent system, collecting fractions that are then analyzed for the presence of the pure compound. rochester.edulibretexts.org
Table 4: General Procedure for Flash Chromatography Purification of this compound
| Step | Description | Key Considerations |
| 1. Solvent Selection | A solvent system is identified using TLC to achieve a retention factor (Rf) of ~0.3 for the target compound. rochester.edu | For this compound, a mixture like Hexane (B92381)/Ethyl Acetate or Dichloromethane/Methanol might be used. |
| 2. Column Packing | A glass column is packed with silica gel as a slurry in the initial, non-polar eluent. libretexts.org | Proper packing is crucial to avoid cracks or channels that lead to poor separation. rochester.edu |
| 3. Sample Loading | The crude product is dissolved in a minimal amount of solvent and carefully added to the top of the silica gel. rochester.edu Alternatively, it can be adsorbed onto a small amount of silica ("dry loading"). rochester.edu | Dry loading is preferred for compounds with limited solubility in the eluent. rochester.edu |
| 4. Elution & Fractionation | The mobile phase is pushed through the column with moderate pressure, and the eluate is collected in sequential fractions (e.g., in test tubes). wisc.edu | A gradient of increasing polarity is often used to first elute non-polar impurities, followed by the product, and then highly polar impurities. |
| 5. Analysis | Fractions are analyzed by TLC to identify those containing the pure this compound. | Pure fractions are combined and the solvent is removed by rotary evaporation to yield the purified compound. |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgazom.com The stationary phase consists of a porous gel material. wikipedia.org Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. azom.com
While GPC is most commonly used for the analysis of high molecular weight polymers, it can be relevant in this compound research under specific circumstances. wikipedia.orgwaters.com For instance, if this compound is used to synthesize a larger molecule or is conjugated to a polymer or biomolecule, GPC would be the ideal technique to separate the final conjugate from the unreacted small molecule precursor. It is also effective for removing very high molecular weight (polymeric) impurities from a sample of the small molecule. The separation occurs under non-interactive conditions, relying solely on molecular size. wikipedia.org
Table 5: Applications of GPC/SEC in this compound Research
| Application | Separation Principle | Example |
| Purification of Conjugates | Separates large conjugate molecules from small, unreacted this compound. | Isolating a this compound-tagged protein from free this compound. |
| Removal of Polymeric Impurities | Separates small product molecules from large polymeric byproducts or starting materials. | Removing polymeric tars formed during a high-temperature synthesis step. |
| Molecular Weight Analysis | Determines the molecular weight distribution of polymers derived from this compound. | Characterizing a polymer synthesized using a this compound-based initiator. |
Ion-Exchange Chromatography (Anion/Cation Exchange)
Affinity Chromatography for Selective Purification
Affinity chromatography is a powerful purification technique that separates molecules based on a highly specific and reversible binding interaction between a target molecule and an immobilized ligand. sigmaaldrich.combio-rad.com While commonly used for biomolecules like proteins, the principle can be adapted for small molecules such as this compound, provided a suitable binding partner can be identified and immobilized on a chromatographic support. bio-rad.comresearchgate.net
The process involves several key stages:
Immobilization: A ligand with specific affinity for the quinolinol moiety is covalently attached to a solid support matrix (e.g., agarose (B213101) beads). thermofisher.com The choice of ligand is critical; it could be an enzyme for which this compound acts as an inhibitor or a synthetic receptor designed to recognize its unique structure.
Binding: A solution containing the crude this compound is passed through the chromatography column. The target compound binds specifically to the immobilized ligand, while impurities are washed through. researchgate.netthermofisher.com
Elution: After washing away unbound substances, the buffer conditions are altered to disrupt the ligand-target interaction, releasing the purified this compound, which is then collected. thermofisher.com This could be achieved by changing pH, ionic strength, or by introducing a competitive binding agent. researchgate.net
The high selectivity of affinity chromatography can yield exceptional purity levels, often in a single step. sigmaaldrich.com For a compound like this compound, this could involve developing a custom resin with a ligand that recognizes the quinolinol scaffold, allowing for its efficient separation from structurally similar impurities. navigo-proteins.com This method is particularly advantageous for removing impurities that are difficult to separate by other means due to similar physical properties. navigo-proteins.com
Preparative Chromatography for Scale-Up
Preparative High-Performance Liquid Chromatography (HPLC) is the standard method for purifying compounds like this compound on a larger scale than analytical HPLC allows. The primary goal is to isolate a quantity of purified material rather than just to analyze its composition. lcms.cz The process involves scaling up a previously optimized analytical separation. lcms.czrssl.com
The key to successful scale-up is the use of a linear scale-up factor, which is based on the ratio of the cross-sectional areas of the preparative and analytical columns. lcms.cz This factor is applied to parameters like flow rate and injection volume, while other method aspects such as the mobile phase composition, column packing material, and temperature are kept constant. lcms.czdikmatech.com
A common practice in preparative chromatography is to intentionally overload the column to maximize throughput. This can be done in two ways:
Concentration Overload: Increasing the concentration of the sample injected. rssl.com
Volume Overload: Increasing the volume of the sample injected. rssl.com
While overloading can cause peak shapes to broaden and distort, it allows for the purification of more material in a shorter time. lcms.czrssl.com
Table 1: Example of Linear Scale-Up from Analytical to Preparative HPLC for this compound Purification
| Parameter | Analytical Scale | Scale-Up Factor | Preparative Scale | Rationale |
| Column ID | 4.6 mm | - | 21.2 mm | Standard analytical and preparative column sizes. |
| Cross-Sectional Area | 16.6 mm² | 21.2 | 353.0 mm² | Factor = (r_prep² / r_analytical²) lcms.cz |
| Flow Rate | 1.0 mL/min | 21.2 | 21.2 mL/min | Flow rate is scaled proportionally to the column cross-sectional area. lcms.cz |
| Injection Volume | 10 µL | 21.2 | 212 µL | Injection volume is scaled to maintain chromatographic performance. lcms.cz |
| Sample Load | 0.1 mg | 21.2 | 2.12 mg | The amount of material that can be loaded increases with scale. |
| Stationary Phase | C18, 5 µm | - | C18, 5 µm | Column chemistry is kept consistent to ensure similar selectivity. |
| Mobile Phase | Acetonitrile/Water | - | Acetonitrile/Water | The eluent composition remains unchanged. lcms.cz |
Advanced Spectroscopic Characterization Methods for Purity and Identity Confirmation
Once purified, the identity and purity of this compound must be rigorously confirmed using advanced spectroscopic techniques.
Quantitative NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity of a compound without the need for an identical reference standard. researchgate.net The signal intensity of an analyte is directly proportional to the number of nuclei contributing to that signal. asdlib.org By comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known concentration, the absolute purity of the analyte can be determined. ox.ac.uk
The purity calculation is performed using the following equation: Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (m_std / m_x) * Purity_std Where:
I = Integral area of the signal
N = Number of protons for the integrated signal
M = Molar mass
m = Mass weighed
P = Purity
x refers to the analyte (this compound) and std refers to the internal standard. ox.ac.uk
Key considerations for accurate qNMR include ensuring complete relaxation of all nuclei between pulses by using a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time) and achieving a high signal-to-noise ratio (S/N > 250:1 for <1% error). researchgate.netox.ac.uk
Table 2: Potential Internal Standards for qNMR Analysis of this compound
| Internal Standard | Molar Mass ( g/mol ) | Key Characteristics |
| Maleic Anhydride | 98.06 | Simple spectrum (singlet), high purity available, soluble in organic solvents. |
| 1,3,5-Trimethoxybenzene | 168.19 | Two distinct singlets, chemically inert, good solubility. |
| Dimethyl sulfone | 94.13 | High chemical and thermal stability, sharp singlet, soluble in various solvents. |
| Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) | 218.32 | Water-soluble standard, provides a sharp reference signal at 0 ppm. ox.ac.uk |
LC-MS for Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for impurity profiling, combining the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. ijpsjournal.comchimia.ch This technique is crucial for detecting, identifying, and quantifying low-level impurities that may be present in the final this compound product. ajprd.com
The general workflow for impurity profiling involves:
Separation: An HPLC method is developed to separate the main compound from any potential impurities, which may include starting materials, reagents, by-products, or degradation products. ajprd.com
Detection & Identification: As compounds elute from the LC column, they are ionized and analyzed by the mass spectrometer. The MS provides a mass-to-charge ratio (m/z) for each component, allowing for the determination of its molecular weight. ijpsjournal.com
Characterization: For unknown impurities, tandem MS (MS/MS) can be employed. The impurity ion is isolated and fragmented, and the resulting fragmentation pattern provides structural information that aids in its identification. chimia.ch
Quantification: Impurities are typically quantified using the UV signal from the LC detector relative to the main peak, especially for impurities above the 0.1% reporting threshold. google.com
Table 3: Potential Process-Related Impurities in this compound for LC-MS Profiling
| Compound Name | Structure | Potential Origin |
| Quinolin-4-ol | C₉H₇NO | Unreacted starting material from a bromination reaction. |
| Dibromoquinolin-4-ol | C₉H₅Br₂NO | Over-bromination by-product. |
| Aniline | C₆H₇N | Potential starting material from a Conrad-Limpach or similar cyclization synthesis. mdpi.com |
| Diethyl malonate | C₇H₁₂O₄ | Common reagent in quinolone synthesis. mdpi.com |
Crystallization and Recrystallization Techniques
Crystallization is a fundamental technique for the purification of solid organic compounds like this compound. uobaghdad.edu.iq Recrystallization, the process of dissolving a crystalline solid and allowing it to crystallize again, is used to remove trapped impurities and obtain a product of high purity. uobaghdad.edu.iqmt.com
The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. uomustansiriyah.edu.iq Ideally, the compound is highly soluble in the hot solvent but has low solubility in the cold solvent, while impurities are either highly soluble or insoluble in the solvent at all temperatures. mt.comuomustansiriyah.edu.iq
The procedure for recrystallization generally follows these steps:
Solvent Selection: Choose an appropriate solvent or solvent pair. This is a critical step, often requiring screening of several potential solvents. mt.com
Dissolution: Dissolve the impure this compound in the minimum amount of boiling solvent to form a saturated solution. uomustansiriyah.edu.iqpitt.edu
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them. pitt.edu
Cooling and Crystallization: The hot, clear solution is allowed to cool slowly and without disturbance. As the solution cools, its ability to keep the compound dissolved decreases, leading to the formation of pure crystals. uobaghdad.edu.iqmnstate.edu
Crystal Collection: The formed crystals are collected by vacuum filtration, separating them from the cold solvent which now contains the soluble impurities. pitt.edu
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent. pitt.edu
A successful recrystallization can significantly improve the purity of the final compound. mnstate.edu
Emerging Research Directions and Future Perspectives in 3 Bromoquinolin 4 Ol Studies
Exploration of New Synthetic Pathways
The classical methods for quinoline (B57606) synthesis, such as the Gould-Jacob, Friedländer, and Skraup/Doebner–von Miller reactions, have been foundational. rsc.org However, modern research is increasingly focused on developing more efficient, sustainable, and versatile synthetic routes that offer greater control over substitution patterns and functional group tolerance.
A significant area of development is the use of transition metal-catalyzed reactions. rsc.org Palladium- and copper-based catalysts are at the forefront of these new strategies. nih.gov For instance, researchers have developed a novel palladium-catalyzed C-4 borylation of chloroquinolines using bis(pinacolato)diboron. rsc.org This method allows for the direct installation of a boron group at a key position, which can then be used in subsequent cross-coupling reactions to build more complex molecules. rsc.org This approach represents a significant advancement for the functionalization of the quinoline core. rsc.org
Furthermore, green chemistry principles are being integrated into synthetic design. rsc.org This includes the use of less hazardous reagents, development of metal-free reaction protocols, and the application of alternative energy sources like microwave irradiation and sonochemistry to improve reaction efficiency and reduce environmental impact. rsc.orgictmumbai.edu.in Flow chemistry, as demonstrated in a modified Doebner–von Miller synthesis of 2-methylquinoline, is another emerging technique that allows for safer and more scalable production. rsc.org
| Synthetic Approach | Catalyst/Reagents | Key Features | Relevant Compound Class | Citations |
| C-4 Borylation | Palladium catalyst, Bis(pinacolato)diboron | Direct installation of a boryl group at the C-4 position of chloroquinolines, enabling further functionalization. | Borylated Quinolines | rsc.org |
| Chan-Lam Coupling | Copper (II) acetate (B1210297), Aryl boronic acids | Forms C-O bonds to create phenoxy derivatives at the 4-position under mild, aerobic conditions. | Phenoxy Quinolines | mdpi.comrsc.org |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids/esters | A versatile method for C-C bond formation, used to couple aryl groups to the quinoline scaffold. | Aryl-substituted Quinolines | nih.govrsc.org |
| Modified Doebner-von Miller | Strong acid, Flow reactor | Modern adaptation of a classic synthesis for improved scalability and safety in producing specific derivatives. | 2-Methylquinolines | rsc.org |
Development of Novel Functionalized Derivatives
The 3-bromoquinolin-4-ol scaffold is a versatile platform for generating diverse molecular libraries. The bromine atom at the 3-position and the hydroxyl group at the 4-position are prime handles for introducing new functional groups, each imparting unique chemical and biological properties.
One of the most powerful strategies for derivatization is the use of transition metal-catalyzed cross-coupling reactions. The Chan-Lam C-O cross-coupling reaction, for example, has been successfully used to synthesize a series of novel phenoxy quinoline derivatives from the related 6-bromoquinolin-4-ol (B142416) by reacting it with various aryl boronic acids. mdpi.comresearchgate.netresearchgate.net This methodology is highly adaptable and allows for the introduction of a wide range of substituted aryl ethers. Similarly, the Suzuki-Miyaura coupling is employed to create C-C bonds, attaching new aryl or heteroaryl moieties to the quinoline core, often after converting the bromine to a more reactive boryl group. rsc.orgacs.org
Researchers are also creating more complex chimeric molecules. For instance, novel (pyrrolin-1-yl)quinoline conjugates have been synthesized, combining the quinoline scaffold with another biologically relevant heterocycle to explore new chemical space. sci-hub.ru The development of these derivatives is often guided by a specific purpose, such as creating intermediates for known pharmacologically active agents. A key intermediate for a class of PI3K/mTOR inhibitors, which are significant in cancer research, was synthesized from 6-bromoquinolin-4-ol through a multi-step process involving nitration, chlorination, and substitution. researchgate.net
| Derivative Class | Synthetic Precursor(s) | Key Reaction Type | Purpose/Application | Citations |
| Phenoxy Quinolines | 6-Bromoquinolin-4-ol, Aryl boronic acids | Chan-Lam Coupling | Antibacterial agents | mdpi.comresearchgate.net |
| Borylated Quinolines | 4-Chloroquinolines, Bis(pinacolato)diboron | Palladium-catalyzed Borylation | Synthetic intermediate for kinase inhibitors | rsc.org |
| Pyrrolidinyl-quinoline Chimeras | Aminoquinolines, 4-chlorobutyryl chloride | N-acylation and Intramolecular Cyclization | Bioactive compound development | sci-hub.ru |
| PI3K/mTOR Inhibitor Intermediate | 6-Bromoquinolin-4-ol | Nitration, Chlorination, Substitution | Anticancer drug discovery | researchgate.net |
Identification of New Biological Targets
The quinoline core is a well-established pharmacophore found in numerous drugs, and derivatives of this compound are being actively investigated to identify novel biological targets and develop new therapeutic agents. cymitquimica.com Research has demonstrated the potential of these compounds in oncology and infectious diseases. chemimpex.com
Recent studies have pinpointed specific molecular targets. For example, derivatives of the related borylated quinolines are being investigated as potential inhibitors of Homeodomain Interacting Protein Kinase 2 (HIPK2) . rsc.org HIPK2 is a key regulator in profibrotic pathways, and its inhibition is a novel therapeutic strategy for kidney fibrosis. rsc.org In the realm of cancer therapeutics, derivatives of 6-bromoquinolin-4-ol have been synthesized as key intermediates for dual inhibitors of the PI3K/mTOR pathway , which is frequently deregulated in human cancers. researchgate.net
In the fight against infectious diseases, quinoline derivatives show significant promise. Functionalized phenoxy quinolines derived from 6-bromoquinolin-4-ol have demonstrated antibacterial activity against multidrug-resistant pathogens like ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, other quinoline-based scaffolds have been explored as potential inhibitors of Mycobacterium tuberculosis's class II fructose-1,6-bisphosphate aldolase , presenting a fresh approach to developing new treatments for tuberculosis. scispace.com
| Biological Target | Derivative Class | Potential Therapeutic Area | Citations |
| Homeodomain Interacting Protein Kinase 2 (HIPK2) | Borylated Quinolines | Kidney Fibrosis | rsc.org |
| PI3K/mTOR Pathway | Nitroquinoline intermediates | Cancer | researchgate.net |
| Bacterial Pathogens (ESBL E. coli, MRSA) | Phenoxy Quinolines | Infectious Diseases | mdpi.comresearchgate.net |
| Fructose-1,6-bisphosphate aldolase | 8-Hydroxyquinoline-2-carboxylic acid | Tuberculosis | scispace.com |
Advanced Computational Modeling for Drug Discovery
The integration of advanced computational modeling has become indispensable in modern drug discovery, enabling faster and more cost-effective design of new therapeutic agents. diaglobal.orgfmhr.org These in silico techniques are being applied to the this compound scaffold to predict biological activity, understand drug-target interactions, and guide the synthesis of more potent and selective derivatives. nih.gov
Key computational methods include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. In a study of functionalized phenoxy quinolines, molecular docking was used to investigate the binding modes of the synthesized compounds within the active site of bacterial enzymes, helping to rationalize their observed antibacterial activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. fmhr.orgliverpool.ac.uk For quinoline derivatives, QSAR can help identify which functional groups and structural features are most important for a desired therapeutic effect.
Density Functional Theory (DFT): DFT calculations are used to investigate the electronic and structural properties of molecules. mdpi.com These studies can provide insights into a molecule's reactivity, stability, and spectroscopic properties, which was demonstrated in the analysis of 2-aryl-3-bromoquinolin-4(1H)-one tautomers. researchgate.net
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) necessary for biological activity. fmhr.org By understanding the pharmacophore of active this compound derivatives, researchers can design new molecules that fit the model and are more likely to be active.
These computational tools allow researchers to screen virtual libraries of compounds before committing to costly and time-consuming laboratory synthesis, thereby accelerating the entire drug discovery pipeline. fmhr.org
| Computational Technique | Application in Quinoline Research | Objective | Citations |
| Molecular Docking | Predicting binding modes of phenoxy quinolines with bacterial enzymes. | Determine potential mechanism of action and structure-activity relationships. | mdpi.com |
| Density Functional Theory (DFT) | Investigating electronic properties and tautomeric stability. | Understand fundamental structural features and reactivity. | mdpi.comresearchgate.net |
| Pharmacophore Modeling | Identifying key structural features for biological activity. | Guide the design of novel derivatives with enhanced potency. | ictmumbai.edu.infmhr.org |
| QSAR | Correlating chemical structure with biological activity. | Predict the activity of new, unsynthesized compounds. | fmhr.orgliverpool.ac.uk |
Potential in Catalysis and Materials Science
While the primary focus of this compound research has been medicinal, its unique structural and electronic properties suggest significant potential in the fields of catalysis and materials science. The quinoline ring system can exhibit fluorescence, making its derivatives potentially useful as probes or sensors in analytical applications. cymitquimica.com
In catalysis, the quinolinol scaffold can act as a ligand, binding to metal centers to create catalysts for specific chemical transformations. The development of porous materials like metal-organic frameworks (MOFs), which use organic linkers to connect metal ions, opens up possibilities for using functionalized quinolines as building blocks for heterogeneous catalysts. cam.ac.uk These structured catalysts can offer high efficiency and selectivity in chemical manufacturing. umn.edu The ability to precisely functionalize the this compound core allows for the rational design of ligands that can tune the electronic and steric properties of a metal's active site.
In materials science, functionalized quinolines are attractive candidates for the development of advanced materials. Their inherent fluorescence and the ability to modify their electronic properties through derivatization make them suitable for applications in organic electronics. The same cross-coupling reactions used in drug discovery can be employed to polymerize or attach these units to surfaces, creating functional polymers or coatings. As research advances in areas like single-atom catalysts and photocatalytic compounds for environmental remediation, versatile and tunable molecular scaffolds like this compound will be critical components in designing the next generation of smart materials. cam.ac.ukfrontiersin.org
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-Bromoquinolin-4-ol, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented:
- N-Bromosuccinimide (NBS) in DMF : Reacting 4-hydroxyquinoline with NBS (1:1 molar ratio) in DMF at room temperature for 18 hours yields this compound quantitatively (>90%). Workup involves ice-water quenching and recrystallization .
- Bromine in Acetic Acid : Bromine is added dropwise to a suspension of 4-hydroxyquinoline in glacial acetic acid at room temperature, followed by ice-water precipitation. This method requires careful handling due to bromine’s toxicity .
- Key Variables : Solvent choice (polar aprotic vs. acidic) and brominating agent (NBS vs. Br₂) impact reaction kinetics and byproduct formation. DMF minimizes side reactions compared to acetic acid, which may protonate intermediates.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify substitution patterns (e.g., bromine at C3, hydroxyl at C4) and confirm aromatic proton splitting .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention time comparisons against known quinoline derivatives aid validation.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₉H₆BrNO) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can contradictions in bromination reaction outcomes be analyzed, particularly when varying solvents or brominating agents?
- Methodology :
- Comparative Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to compare intermediate formation rates in DMF vs. acetic acid. NBS in DMF favors electrophilic substitution via a stabilized bromine radical, while Br₂ in acetic acid may involve acid-catalyzed pathways .
- Byproduct Profiling : Use GC-MS to identify side products (e.g., di-brominated derivatives) and correlate with solvent polarity. DMF’s high dielectric constant stabilizes charged intermediates, reducing di-substitution .
Q. What mechanistic insights explain the regioselectivity of bromination at C3 in 4-hydroxyquinoline?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations reveal electron density distribution in 4-hydroxyquinoline. The hydroxyl group at C4 deactivates the ring, directing bromination to the meta position (C3) via electrophilic aromatic substitution .
- Isotopic Labeling : O-labeled 4-hydroxyquinoline can track oxygen’s role in stabilizing transition states during bromination .
Q. How can researchers optimize reaction conditions to minimize di-brominated byproducts?
- Methodology :
- Stoichiometric Control : Limiting bromine equivalents to ≤1.1 mol/mol of substrate reduces over-bromination.
- Temperature Modulation : Lower temperatures (0–5°C) slow reaction kinetics, favoring mono-substitution. Pre-cooled DMF enhances selectivity .
- Additive Screening : Catalytic amounts of Hünig’s base (DIPEA) neutralize acidic protons, suppressing di-bromination pathways .
Application-Oriented Questions
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Introduce substituents at C3 (e.g., amines, alkyl groups) to evaluate antibacterial or anticancer activity. Compare with 6-Bromoquinolin-4-ol derivatives, which show enzyme inhibition in hyperpigmentation studies .
- Click Chemistry : Utilize the bromine moiety for Suzuki-Miyaura cross-coupling to generate biaryl libraries for high-throughput screening .
Safety and Handling
Q. What safety precautions are critical when handling this compound and its precursors?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of bromine vapors or DMF fumes .
- Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal. DMF waste requires separate containment due to toxicity .
Data Interpretation and Reproducibility
Q. How should researchers address discrepancies in reported yields or spectral data for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
